Methyl 6-chlorohexanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chlorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHYFOTLPEKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162144 | |
| Record name | Methyl 6-chlorohexanoate | |
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Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-89-3 | |
| Record name | Hexanoic acid, 6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14273-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 6-chlorohexanoate | |
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| Record name | Methyl 6-chlorohexanoate | |
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| Record name | Methyl 6-chlorohexanoate | |
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| Record name | METHYL 6-CHLOROHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7AD9GH3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Technical Monograph: Methyl 6-Chlorohexanoate
CAS: 14273-89-3 | Formula: C₇H₁₃ClO₂ | M.W.: 164.63 g/mol [1]
Executive Summary & Strategic Utility
Methyl 6-chlorohexanoate is a bifunctional aliphatic ester serving as a critical "C6-spacer" module in medicinal chemistry and materials science. Unlike simple alkyl halides, its dual functionality—an electrophilic primary alkyl chloride and a masked carboxylic acid (methyl ester)—allows for orthogonal synthetic strategies.
For drug development professionals, this molecule is of particular interest as:
-
A Linker Scaffold: It facilitates the introduction of hexanoate chains into pharmacophores (e.g., PROTAC linkers, surface modification of cyclodextrins).
-
Impurity Marker: It is identified as Apixaban Impurity 18 , making its characterization essential for CMC (Chemistry, Manufacturing, and Controls) in anticoagulant regulatory filings.
-
Precursor: It is a direct precursor to 6-aminohexanoic acid derivatives via azide displacement or Gabriel synthesis.
Physicochemical Profile
The following data represents the consensus of experimental values necessary for process scaling and handling.
| Property | Value | Condition / Note |
| Appearance | Clear, colorless to pale yellow liquid | Visual inspection |
| Boiling Point | 98–100 °C | @ 12–15 mmHg (Vacuum) |
| Boiling Point (Extrapolated) | ~218 °C | @ 760 mmHg (Avoid: risk of decomposition) |
| Density | 1.073 g/mL | @ 25 °C |
| Refractive Index ( | 1.442 – 1.446 | @ 20 °C |
| Flash Point | > 100 °C | Closed Cup |
| Solubility | Miscible: MeOH, DCM, EtOAc, THFInsoluble: Water | Lipophilic character dominates |
| Stability | Stable under N₂ atmosphere | Moisture sensitive (ester hydrolysis) |
Synthetic Reactivity & Logic
The utility of methyl 6-chlorohexanoate lies in its chemoselective orthogonality . The synthetic chemist can manipulate one end of the chain without affecting the other under controlled conditions.
Reactivity Diagram
The following logic flow illustrates the divergent pathways available for this scaffold.
Caption: Orthogonal reactivity profile showing SN2 displacement of the chloride, ester hydrolysis, and halogen exchange.
Experimental Protocols
These protocols are designed to be self-validating , meaning the completion of the reaction is physically observable (phase separation, pH change) or easily monitored via TLC/GC.
Protocol A: Synthesis from 6-Chlorohexanoic Acid (Fischer Esterification)
This is the most robust method for generating high-purity material (>98%) without column chromatography.
Reagents:
-
6-Chlorohexanoic acid (1.0 eq)
-
Methanol (anhydrous, 10 eq - acts as solvent and reactant)
-
Sulfuric acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)
Workflow:
-
Setup: Charge 6-chlorohexanoic acid into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Addition: Add Methanol. Critical: If using H₂SO₄, add dropwise. If using SOCl₂, cool to 0°C first, add SOCl₂ dropwise (gas evolution: HCl, SO₂), then warm to room temperature.
-
Reaction: Heat to reflux (65°C) for 3–5 hours.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess MeOH.
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash 1: Saturated NaHCO₃ (aq). Observation: CO₂ bubbling indicates neutralization of acid catalyst/unreacted acid. Continue until bubbling ceases.
-
Wash 2: Brine.
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Perform vacuum distillation (bp 98-100°C @ 12 mmHg) for pharmaceutical-grade purity.
Protocol B: General N-Alkylation (Linker Installation)
Used to attach the hexanoate tail to a secondary amine (e.g., in Apixaban impurity synthesis or piperazine derivatization).
Workflow:
-
Dissolve the secondary amine (1.0 eq) in DMF or Acetonitrile.
-
Add Methyl 6-chlorohexanoate (1.1 eq).[1]
-
Add Base: K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq - Finkelstein in situ).
-
Heat to 60–80°C for 12 hours.
-
Causality: The KI converts the chloro-ester to the more reactive iodo-ester transiently, accelerating the reaction rate significantly.
Process Visualization: Synthesis Workflow
The following diagram details the critical path for the Fischer esterification protocol described above.
Caption: Step-by-step synthesis workflow for Methyl 6-chlorohexanoate via Fischer Esterification.
Quality Control & Safety
Analytical Markers
-
¹H NMR (CDCl₃, 400 MHz):
- 3.67 (s, 3H, -OCH ₃)
- 3.53 (t, 2H, -CH ₂Cl)
- 2.33 (t, 2H, -CH ₂CO-)
- 1.80 (m, 2H), 1.65 (m, 2H), 1.48 (m, 2H) (Internal methylene chain).
-
GC-MS: Molecular ion peak
at m/z 164. Characteristic loss of -OCH3 (M-31).
Safety Precautions
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store in a cool, dry place. Ensure the cap is tightly sealed to prevent hydrolysis by atmospheric moisture.
-
Incompatibility: Strong oxidizing agents and strong bases (which will hydrolyze the ester).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84311, Methyl 6-chlorohexanoate. Retrieved from [Link][1]
-
Forecast Chemicals. Methyl 6-chlorohexanoate Physical Properties and Specifications. Retrieved from [Link](Note: Cross-referenced for density data; CAS verified as 14273-89-3 in primary chemical databases).
Sources
- 1. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14273-89-3,methyl 6-chlorohexanoate [lookchemicals.com]
- 3. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Methyl 6-chlorohexanoate 98% at Affordable Prices, Industrial-Grade Intermediate [forecastchemicals.com]
- 6. Novel amidase catalysed process for the synthesis of vorinostat drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
Part 1: Chemical Identity & Physicochemical Profile
[1]
M6CH is characterized by its dual electrophilic nature. The ester moiety allows for acyl substitution (transesterification, hydrolysis, amidation), while the terminal chloride facilitates nucleophilic substitution (
Table 1: Physicochemical Datasheet
| Property | Value / Description | Note |
| IUPAC Name | Methyl 6-chlorohexanoate | |
| CAS Number | 14273-89-3 | Verify against bromo-analog (14273-90-6) |
| Molecular Formula | ||
| Molecular Weight | 164.63 g/mol | |
| Boiling Point | 95–98 °C @ 10 mmHg | High vacuum required for distillation |
| Density | 1.07 g/mL @ 25 °C | Denser than water |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Immiscible in water (hydrolyzes slowly) |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |
| Flash Point | > 93 °C (Closed Cup) | Combustible |
Part 2: Synthetic Routes & Production[6]
High-purity M6CH is synthesized primarily through two routes. For pharmaceutical applications requiring trace metal control, the Caprolactone Ring-Opening method is preferred due to its high atom economy and avoidance of thionyl chloride byproducts.
Method A: Acid-Catalyzed Ring Opening of -Caprolactone (Preferred)
This method utilizes the latent potential of the cyclic lactone. Methanol acts as the nucleophile to open the ring, while HCl acts as both the catalyst and the chlorinating agent for the resulting terminal alcohol.
Protocol:
-
Reagents:
-Caprolactone (1.0 eq), Methanol (excess, solvent), Dry HCl gas or Acetyl Chloride (to generate HCl in situ). -
Reaction: Dissolve caprolactone in methanol. Slowly bubble dry HCl gas or add acetyl chloride dropwise at 0°C to control the exotherm.
-
Reflux: Heat to reflux (65°C) for 6–8 hours. The acidic conditions promote ring opening to 6-hydroxyhexanoate, followed by rapid substitution of the hydroxyl group by chloride (via the protonated alcohol).
-
Workup: Concentrate in vacuo to remove excess MeOH/HCl. Dilute with DCM, wash with sat.
(to remove acid), then brine. -
Purification: Vacuum distillation (approx. 95°C @ 10 mmHg) yields the product as a clear liquid.
Quality Control Check:
-
GC-MS: Monitor for the disappearance of the lactone peak and the absence of the dimer (dimethyl adipate) byproduct.
-
1H NMR: Diagnostic triplet at
3.53 ppm ( -Cl) and singlet at 3.67 ppm ( ).
Part 3: Reactivity & Mechanistic Pathways
The utility of M6CH lies in the orthogonality of its functional groups. The ester is a "hard" electrophile (reacting with amines/alkoxides), while the alkyl chloride is a "soft" electrophile (reacting with thiols, azides, and carbanions).
Reactivity Map
The following diagram illustrates the divergent pathways available to M6CH, highlighting its role as a branch point in synthesis.
Figure 1: Orthogonal reactivity map of Methyl 6-chlorohexanoate.
Part 4: Pharmaceutical Application (HDAC Inhibitors)[2][7]
M6CH is the quintessential building block for Histone Deacetylase (HDAC) Inhibitors , specifically those mimicking the structure of Vorinostat (SAHA) but optimized for isoform selectivity (e.g., HDAC6).
Mechanism: HDAC inhibitors typically consist of three domains: a Cap (surface recognition), a Linker (channel spanning), and a Zinc Binding Group (ZBG) (active site chelation). M6CH provides the 6-carbon hydrophobic linker and the precursor to the ZBG.
Case Study: Synthesis of an HDAC6 Selective Inhibitor
This protocol describes the synthesis of a "Cap-Linker-ZBG" scaffold where the "Cap" is a secondary amine (e.g., a tetrahydroquinoline derivative) and the ZBG is a hydroxamic acid.
Step-by-Step Protocol:
Phase 1: Cap Attachment (N-Alkylation)
-
Objective: Attach the hydrophobic "Cap" to the linker via
displacement of the chloride. -
Reagents: Secondary Amine Cap (1.0 eq), M6CH (1.2 eq),
(2.0 eq), KI (0.1 eq, catalyst). -
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Suspend the amine and base in the solvent.
-
Add KI (Finkelstein catalyst) to convert the alkyl chloride to the more reactive alkyl iodide in situ.
-
Add M6CH dropwise. Heat to 60–80°C for 12 hours.
-
Why KI? The C-Cl bond is moderately reactive. KI converts it to C-I, accelerating the reaction rate by ~100x.
-
Isolate the intermediate Methyl 6-(amino)-hexanoate via extraction (EtOAc/Water).
-
Phase 2: ZBG Formation (Hydroxaminolysis)
-
Objective: Convert the methyl ester into a hydroxamic acid (CONHOH), the active moiety that chelates the
ion in the HDAC active site. -
Reagents: 50% Hydroxylamine (
) in water, KOH (or NaOMe), Methanol. -
Procedure:
-
Dissolve the ester intermediate in MeOH (0.1 M).
-
Prepare a fresh solution of hydroxylamine (neutralized with KOH) at 0°C.
-
Add the hydroxylamine solution to the ester. Stir at 0°C to Room Temperature for 1–4 hours.
-
Critical Control: Keep temperature low to prevent Lossen rearrangement or hydrolysis to the carboxylic acid (inactive).
-
Neutralize with HCl to pH 7 to precipitate the crude hydroxamic acid.
-
Figure 2: Synthetic workflow for HDAC inhibitor construction using M6CH.
Part 5: Handling & Safety (EHS)
As an alkylating agent, M6CH poses specific toxicological risks.
-
Alkylating Potential: Like all
-haloesters, M6CH can alkylate DNA bases (guanine). It is considered a potential mutagen. -
Skin/Eye: Causes severe skin irritation and serious eye damage (Category 1). The ester hydrolyzes on moist surfaces to release acid.
-
Respiratory: Inhalation of vapors can cause respiratory tract irritation.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
Disposal: Must be quenched with an amine or hydrolyzed with aqueous base (NaOH) to destroy the alkylating potential before disposal into organic waste streams.
References
-
PubChem. "Methyl 6-chlorohexanoate Compound Summary." National Library of Medicine. Link
-
Marek, L., et al. (2013).[1] "Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5."[1] Journal of Medicinal Chemistry. Link
-
BenchChem. "Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone." (Analogous ring-opening protocol). Link
-
MedChemExpress. "Methyl 6-bromohexanoate SDS." (Safety data for halo-hexanoate class). Link
-
Master Organic Chemistry. "The Wittig Reaction: Mechanism and Examples." (Context for phosphonium salt formation). Link
Technical Guide: Solubility Profile and Solvent Selection for Methyl 6-Chlorohexanoate
[1]
Executive Summary
Methyl 6-chlorohexanoate is a bifunctional aliphatic ester widely used as an intermediate in the synthesis of suberic acid derivatives, lysine analogs, and various pharmaceuticals.[1] Its structure features a lipophilic hexyl chain terminated by a moderately polar ester group and a reactive chloro-substituent.[1] This duality dictates its solubility: it is highly soluble in common organic solvents but practically insoluble in water.[1] This guide provides a validated solubility matrix, experimental determination protocols, and strategic solvent recommendations for nucleophilic substitution reactions.
Physicochemical Characterization
Understanding the molecular architecture of Methyl 6-chlorohexanoate is prerequisite to predicting its interaction with solvent systems.[1]
Structural Analysis[1]
-
Lipophilic Domain: The
alkyl chain drives solubility in non-polar and moderately polar solvents (Van der Waals interactions).[1] -
Polar Domain: The methyl ester
and terminal chloride introduce dipole moments, enabling solubility in polar aprotic solvents and alcohols.[1] -
Hydrophobicity: With a predicted LogP of approx.[1] 2.5–2.7, the molecule is lipophilic, explaining its immiscibility with water.
Key Physical Properties
| Property | Value | Source / Condition |
| Molecular Formula | -- | |
| Molecular Weight | 164.63 g/mol | -- |
| Physical State | Clear to pale yellow liquid | Ambient |
| Boiling Point | 141 °C | @ 36 Torr (Reduced Pressure) [1] |
| Density | 1.07 g/cm³ | @ 20 °C |
| Flash Point | > 90 °C (Estimated) | Based on Bromo-analog data [2] |
| Water Solubility | Insoluble | Immiscible phase separation |
Note on Boiling Point: While atmospheric boiling points are often cited near 200°C for similar halo-esters, vacuum distillation (e.g., 141°C @ 36 Torr) is the standard purification method to avoid thermal degradation.[2]
Solubility Profile & Solvent Compatibility
The following matrix categorizes solvent compatibility based on polarity and functional interaction.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole & Dispersion |
| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | High | Like-dissolves-like (Polar/Non-polar balance) |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | Dipole interactions; Ideal for |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Soluble, but potential for transesterification |
| Alkanes | Hexanes, Heptane | Moderate to High | Dominated by alkyl chain interaction |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates |
Visualization: Solubility Logic Tree
The following diagram illustrates the decision logic for solvent selection based on the intended process (Reaction vs. Extraction).
Figure 1: Decision tree for selecting solvents based on experimental goals (Reaction vs. Extraction).
Experimental Protocol: Solubility Determination
If precise quantitative solubility data is required for a novel solvent system, use this self-validating gravimetric protocol.
Protocol: Saturation Limit Determination
Objective: Determine the maximum solubility (
-
Preparation :
-
Weigh a clean, dry 20 mL scintillation vial (
). -
Add 5.0 mL of the target solvent.[1]
-
-
Saturation :
-
Equilibration :
-
Seal the vial and stir at 25°C for 1 hour.
-
-
Quantification :
-
If the solute is a liquid and miscible, it may not reach a saturation point (miscible in all proportions).
-
If a limit is reached (e.g., in highly polar aqueous mixtures), filter the supernatant, weigh a known volume, evaporate the solvent, and weigh the residue (
).
-
-
Calculation :
Applications & Strategic Solvent Selection
Nucleophilic Substitution Reactions
Methyl 6-chlorohexanoate is frequently used to introduce the hexanoate side chain via displacement of the terminal chloride.[1]
-
Preferred Solvents: Acetonitrile (MeCN), DMF, or DMSO.
-
Mechanistic Insight: These polar aprotic solvents solvate cations (e.g.,
, ) effectively while leaving the anionic nucleophile (e.g., azide, cyanide, or amine) "naked" and highly reactive. This accelerates the displacement of the chloride leaving group [3].[1]
Biocatalytic Synthesis
In enzymatic pathways (e.g., using transaminases to convert precursors to amino-esters), the solvent system often requires a co-solvent to solubilize the hydrophobic ester substrate without denaturing the enzyme.[2]
-
Recommendation: DMSO (up to 10-20% v/v) is the standard co-solvent for solubilizing Methyl 6-chlorohexanoate in aqueous biocatalytic buffers [4].[1]
Workup and Purification
-
Extraction: Ethyl Acetate (EtOAc) is the superior choice over DCM for environmental safety, though both are excellent solvents for this compound.
-
Washing: The ester's hydrophobicity allows for effective washing with water or brine to remove polar impurities (like DMF or inorganic salts) without significant loss of the product to the aqueous phase.
Safety and Handling
-
Combustibility: With a flash point likely >90°C (inferred from the bromo-analog value of 106°C), it is not a highly flammable liquid (Class IIIB), but standard fire safety precautions apply.[2]
-
Toxicity: Classified as harmful if swallowed or inhaled.[1][3] It acts as an irritant to skin and eyes.[1]
-
Storage: Store in a cool, dry place. Avoid moisture, as prolonged exposure can lead to hydrolysis of the ester bond, releasing HCl and the free acid.
References
Spectroscopic data for Methyl 6-chlorohexanoate (1H NMR, 13C NMR, IR, MS)
A Comprehensive Spectroscopic Guide to Methyl 6-chlorohexanoate
This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 6-chlorohexanoate (CAS: 14273-89-3), a valuable bifunctional molecule often utilized in the synthesis of more complex chemical structures, including polymers and pharmaceutical intermediates.[1] As researchers and drug development professionals, the unambiguous structural confirmation of such reagents is paramount to ensuring the integrity and reproducibility of synthetic pathways. This document synthesizes predictive data with established spectroscopic principles to offer a detailed characterization using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The causality behind our analytical choices is rooted in the molecule's structure: a linear six-carbon chain functionalized with a terminal methyl ester and a terminal primary alkyl chloride. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle, and together, they create a robust, self-validating analytical package for the definitive identification of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Aliphatic Chain
Proton NMR is arguably the most powerful tool for elucidating the specific arrangement of non-equivalent protons in an organic molecule. For Methyl 6-chlorohexanoate, ¹H NMR allows us to resolve the signals from the methyl ester group and each of the five distinct methylene (-CH₂-) groups along the carbon backbone.
The choice of deuterated chloroform (CDCl₃) as the solvent is standard for non-polar to moderately polar analytes like this one; it is chemically inert and its residual proton signal (δ ≈ 7.26 ppm) does not interfere with the aliphatic signals of the analyte.[2] The chemical shifts are influenced by the electronegativity of the adjacent functional groups—the ester and the chlorine atom—which deshield nearby protons, causing them to resonate further downfield.
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Chemical Shift |
| a (-OCH₃ ) | 3.67 | Singlet (s) | 3H | Protons of the methyl ester, deshielded by the adjacent oxygen atom. |
| f (-CH₂Cl ) | 3.53 | Triplet (t) | 2H | Methylene protons adjacent to the highly electronegative chlorine atom. |
| b (-CH₂ COOCH₃) | 2.31 | Triplet (t) | 2H | Methylene protons alpha to the ester carbonyl group, experiencing deshielding. |
| e (-CH₂ CHCl) | 1.78 | Quintet | 2H | Methylene protons beta to the chlorine atom. |
| c (-CH₂CH₂ COOCH₃) | 1.65 | Quintet | 2H | Methylene protons beta to the ester carbonyl. |
| d (-CH₂CH₂ CH₂-) | 1.45 | Quintet | 2H | Central methylene protons, least affected by the terminal functional groups. |
Note: Chemical shifts are predictions based on standard values and may vary slightly based on experimental conditions.
Structural Assignment via ¹H NMR
The following diagram illustrates the correlation between each proton environment in Methyl 6-chlorohexanoate and its predicted signal in the ¹H NMR spectrum.
Caption: Correlation of proton environments in Methyl 6-chlorohexanoate to their predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-chlorohexanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Tube Loading: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4 cm).
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 300 MHz Bruker Avance).
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly. The chemical shift of each carbon is determined by its electronic environment.
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)
While a publicly available experimental spectrum is noted, specific peak assignments are often not provided.[3] The following table is based on predictive models and established chemical shift ranges for similar functional groups.[4]
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Chemical Shift |
| C=O | 173.8 | Carbonyl carbon of the ester group, highly deshielded. |
| -OCH₃ | 51.5 | Methyl carbon attached to the ester oxygen. |
| -CH₂Cl | 44.9 | Carbon directly bonded to chlorine, deshielded. |
| -CH₂ COOCH₃ | 33.8 | Carbon alpha to the ester carbonyl. |
| -CH₂ CH₂Cl | 32.2 | Carbon beta to the chlorine atom. |
| -CH₂ CH₂COOCH₃ | 26.2 | Carbon beta to the ester carbonyl. |
| Central -CH₂- | 24.3 | Central carbon, least influenced by deshielding groups. |
Note: The number of distinct signals (seven) confirms the C₇ molecular formula, with no chemical or magnetic equivalence among the carbons.[5]
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the NMR probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A 90-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 128-1024) are typically required.
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the chemical shift scale using the CDCl₃ solvent signal, which appears as a triplet centered at δ ≈ 77.16 ppm.[2]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For Methyl 6-chlorohexanoate, we expect to see characteristic absorptions for the ester and the alkyl chloride moieties.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~ 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~ 1740 | C=O Stretch | Ester | Very Strong, Sharp |
| ~ 1250-1150 | C-O Stretch | Ester (O=C-O) | Strong |
| ~ 730-650 | C-Cl Stretch | Alkyl Chloride | Strong |
The most diagnostic peaks are the intense C=O stretch of the ester around 1740 cm⁻¹ and the strong C-Cl stretch in the lower frequency region.[6][7][8] The presence of the strong C-O ester stretch further confirms the ester functionality.[9]
Experimental Protocol for IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of neat Methyl 6-chlorohexanoate liquid directly onto the ATR crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands as listed in the table.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For Methyl 6-chlorohexanoate (C₇H₁₃ClO₂), the calculated monoisotopic mass is 164.06 Da.[3]
A key feature to look for is the isotopic pattern of the molecular ion (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 164 and a smaller "M+2" peak at m/z 166, with an intensity ratio of roughly 3:1.[10]
Predicted Fragmentation Pattern (Electron Ionization)
Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The primary fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.[11][12]
-
Molecular Ion (M⁺): m/z 164 and 166 (3:1 ratio).
-
Loss of Methoxy Radical (-•OCH₃): [M - 31]⁺ → m/z 133/135. This results from cleavage of the C-O single bond of the ester.
-
Loss of Methanol (-CH₃OH): [M - 32]⁺ → m/z 132/134.
-
McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, leading to the elimination of an alkene and the formation of a radical cation at m/z 74 . This is often a very prominent peak for methyl esters.
-
Loss of Chlorine Radical (-•Cl): [M - 35]⁺ → m/z 129.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to various fragments.
Major Fragmentation Pathways
The diagram below outlines the key fragmentation events expected for Methyl 6-chlorohexanoate upon electron ionization.
Caption: Predicted major fragmentation pathways for Methyl 6-chlorohexanoate in EI-MS.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Methyl 6-chlorohexanoate (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1).
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 30 to 250.
-
-
Analysis: Inject 1 µL of the sample. Identify the chromatographic peak corresponding to Methyl 6-chlorohexanoate and analyze its mass spectrum, paying close attention to the molecular ion cluster and key fragment ions.
Conclusion
The structural elucidation of Methyl 6-chlorohexanoate is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ester and alkyl halide functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these analyses form a robust and self-validating dataset essential for any researcher or developer relying on this compound for synthesis.
References
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PubChem. (n.d.). Methyl 6-chlorohexanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-chlorohexanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
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PubMed. (2015). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ACS Publications. (1960). The Reaction of Alkyl Halides with Carboxylic Acids and Phenols in the Presence of Tertiary Amines. The Journal of Organic Chemistry. Retrieved from [Link]
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Quora. (2022). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Retrieved from [Link]
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Chegg. (n.d.). Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. PMC. Retrieved from [Link]
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MassBank. (n.d.). methyl hexanoate. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Nucleophilic Reactivity of Methyl 6-Chlorohexanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chlorohexanoate stands as a versatile bifunctional molecule, offering two distinct electrophilic sites for chemical modification: a primary alkyl chloride and a methyl ester. This guide provides an in-depth analysis of its reactivity profile, primarily focusing on nucleophilic substitution at the C6 position. We will explore the underlying mechanistic principles, dissect the key factors that govern reaction outcomes, and provide field-proven protocols for reactions with common classes of nucleophiles. The objective is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this reagent in complex synthetic applications, particularly in the realms of medicinal chemistry and materials science.
Core Reactivity Principles: A Tale of Two Electrophiles
Methyl 6-chlorohexanoate presents a fascinating case of chemoselectivity. The molecule contains two electrophilic centers: the carbon atom bonded to the chlorine (C6) and the carbonyl carbon of the ester (C1).
-
The Primary Alkyl Chloride (C6): This site is a classic substrate for bimolecular nucleophilic substitution (S\textsubscript{N}2) reactions. The carbon is electron-deficient due to the inductive effect of the chlorine atom, which is a moderately good leaving group. Being a primary halide, it is sterically accessible, favoring the backside attack characteristic of the S\textsubscript{N}2 mechanism.[1][2]
-
The Methyl Ester (C1): This carbonyl group is susceptible to nucleophilic acyl substitution. However, reactions at this site, such as aminolysis or hydrolysis, generally require more forcing conditions (e.g., high temperatures or strong bases/acids) compared to the S\textsubscript{N}2 displacement at C6.[3][4] The methoxide (CH₃O⁻) is a poorer leaving group than the chloride ion (Cl⁻).
For the majority of common nucleophiles under typical synthetic conditions, reaction at the C6 position is kinetically favored . This guide will primarily focus on harnessing this predictable reactivity.
The S\textsubscript{N}2 Pathway: Mechanism and Controlling Factors
The reaction of methyl 6-chlorohexanoate with a nucleophile (Nu⁻) predominantly follows the S\textsubscript{N}2 pathway. This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon (C6) from the side opposite to the leaving group (chloride), proceeding through a trigonal bipyramidal transition state.[2]
Caption: Generalized workflow for nucleophilic substitution reactions.
General Protocol: Synthesis of Methyl 6-azidohexanoate
This protocol serves as a representative example for an S\textsubscript{N}2 reaction with methyl 6-chlorohexanoate.
1. Reagent Preparation & Setup:
- Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
- Prepare a solution of methyl 6-chlorohexanoate (1.0 eq) in anhydrous DMF (approx. 0.5 M).
- Weigh sodium azide (NaN₃, 1.2 eq). Caution: Azides are toxic.
2. Reaction Execution:
- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sodium azide.
- Add the DMF solution of methyl 6-chlorohexanoate to the flask via syringe.
- Heat the reaction mixture to 60-70 °C with stirring.
3. Monitoring:
- Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 20% Ethyl Acetate in Hexanes. The product, being more polar, will have a lower Rf value.
4. Workup:
- Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
- Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Extract the aqueous layer twice more with diethyl ether.
- Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and water.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification & Characterization:
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
- Confirm the structure of the product, methyl 6-azidohexanoate, using ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group). [5]
Data Summary & Comparative Analysis
The choice of reaction conditions significantly impacts the outcome. The following table provides a comparative summary for displacing the chloride from methyl 6-chlorohexanoate with various nucleophiles.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |
| N₃⁻ (NaN₃) | DMF | 65 | 4-6 | >90 | Azide is toxic; good for subsequent reduction to amine. [5] |
| EtO⁻ (NaOEt) | Ethanol | Reflux (78) | 6-12 | 75-85 | Williamson Ether Synthesis. Protic solvent slows the rate. [6] |
| AcO⁻ (NaOAc) | DMF | 80 | 12-18 | 80-90 | Forms an ester; slower than more potent nucleophiles. [7] |
| EtS⁻ (NaSEt) | DMF | 25-40 | 1-3 | >95 | Highly efficient; thiols are excellent nucleophiles. |
| NH₃ (aq. excess) | Methanol | 50 (sealed tube) | 24 | 40-60 | Risk of over-alkylation; requires large excess of amine. |
Conclusion
Methyl 6-chlorohexanoate is a powerful and predictable building block for chemical synthesis. Its reactivity is dominated by the S\textsubscript{N}2 displacement of the primary chloride, a transformation that can be finely tuned through the strategic selection of the nucleophile, solvent, and temperature. By understanding the fundamental principles of chemoselectivity and the S\textsubscript{N}2 mechanism, researchers can confidently employ this reagent to construct a diverse array of functionalized molecules. The protocols and data presented herein provide a robust starting point for developing efficient and high-yielding synthetic routes in drug discovery and materials science.
References
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Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
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BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
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University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Schlegel, H. B., & et al. (1996). Gas-Phase Identity SN2 Reactions of Halide Anions and Methyl Halides with Retention of Configuration. Journal of the American Chemical Society.
- Balaraman, K., & Gunanathan, C. (2017). Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Green Chemistry.
- Hennegu, J. D., & et al. (2014).
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University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Ester Preparation via Substitution | SN2 Reactions with Carboxylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
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Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Converting Esters to Amides: "Aminolysis". Retrieved from [Link]
-
Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Reactions part 3. Retrieved from [Link]
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ResearchGate. (n.d.). A DFT study on the reaction mechanism involved in the synthesis of sodium azide via hydrazine hydrate method. Retrieved from [Link]
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Technical Profile: Methyl 6-Chlorohexanoate (CAS 14273-89-3)
Topic: Methyl 6-Chlorohexanoate (CAS 14273-89-3): A Bifunctional Linker for Chemical Biology and Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.[1]
A Critical C6-Linker for PROTACs, HaloTag® Ligands, and HDAC Inhibitors[1]
Executive Summary
Methyl 6-chlorohexanoate (CAS 14273-89-3) is a bifunctional aliphatic ester serving as a versatile building block in modern drug discovery.[1] Characterized by a terminal alkyl chloride and a methyl ester separated by a six-carbon (C6) aliphatic chain, it provides a precise structural motif for "linkerology" in Targeted Protein Degradation (PROTACs) and covalent protein labeling (HaloTag® technology).[1] This guide analyzes its physicochemical properties, reaction mechanisms, and validated protocols for its conversion into high-value bioactive ligands.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
Methyl 6-chlorohexanoate is a colorless to pale yellow liquid.[1][2][3] Its dual functionality allows for orthogonal modification: the ester moiety can be hydrolyzed or transesterified, while the alkyl chloride serves as a latent electrophile for nucleophilic substitution, often requiring activation via halogen exchange (Finkelstein reaction) for optimal yields.[1]
Table 1: Physicochemical Specifications
| Property | Value | Technical Note |
| CAS Number | 14273-89-3 | Distinct from the bromo-analog (14273-90-6) and acid form.[1] |
| IUPAC Name | Methyl 6-chlorohexanoate | Also: Hexanoic acid, 6-chloro-, methyl ester.[1] |
| Formula | C₇H₁₃ClO₂ | Linear aliphatic chain.[1] |
| Molecular Weight | 164.63 g/mol | Low MW facilitates fragment-based drug design (FBDD).[1] |
| Boiling Point | 95–98 °C (12 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | 1.065 g/mL | Denser than water; forms bottom layer in aqueous extractions.[1] |
| Solubility | DCM, THF, EtOAc, MeOH | Immiscible with water; lipophilic nature (LogP ~1.9).[1] |
| Stability | Moisture Sensitive | Ester hydrolysis occurs under basic aqueous conditions.[1] |
Part 2: Pharmacodynamics & Synthetic Utility[1]
The utility of CAS 14273-89-3 lies in its role as a C6-Spacer .[1] In medicinal chemistry, linker length and composition critically influence the pharmacokinetics (PK) and binding cooperativity of bivalent molecules.
1. HaloTag® Ligand Synthesis (Chemical Biology)
The most authoritative application of the 6-chlorohexyl motif is in HaloTag® technology .[1] The HaloTag protein is a modified haloalkane dehalogenase that forms a rapid, irreversible covalent bond with primary alkyl chlorides (specifically C6 chains).[1]
-
Mechanism: The nucleophilic aspartate residue in the enzyme attacks the terminal carbon of the 6-chlorohexyl chain, displacing the chloride ion.
-
Role of CAS 14273-89-3: It acts as the "warhead" precursor.[1] The ester is hydrolyzed to the acid, then coupled to a fluorophore or ligand.[1] The resulting molecule allows specific covalent labeling of fusion proteins in live cells.[1]
2. PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a Target Protein ligand.[1]
-
C6 Chain Utility: A 6-carbon alkyl chain provides a flexible, hydrophobic spacer that can induce favorable protein-protein interactions (PPIs) or span deep binding pockets.[1]
-
Reaction Logic: The alkyl chloride is often converted to an azide (via NaN₃) for "Click Chemistry" (CuAAC) or to an iodide (via NaI) for alkylation of phenolic warheads.[1]
3. HDAC Inhibitor Synthesis
Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) utilize a hydrophobic linker terminating in a zinc-binding group (ZBG), typically a hydroxamic acid.[1]
-
Synthesis: Methyl 6-chlorohexanoate can be converted to a hydroxamic acid (via NH₂OH) while the alkyl chloride is substituted with a "cap" group (e.g., an aromatic amine), creating novel HDACi analogs with C6 spacing.[1]
Diagram 1: Bifunctional Reactivity Map
This diagram illustrates the orthogonal reaction pathways available for Methyl 6-chlorohexanoate.[1]
Caption: Orthogonal synthetic pathways for CAS 14273-89-3. The molecule serves as a divergent intermediate for activated alkylators, carboxylic acids, or hydroxamates.
Part 3: Experimental Protocols
Protocol 1: Activation via Finkelstein Reaction (Cl → I)
Purpose: To convert the unreactive alkyl chloride into a reactive alkyl iodide for subsequent coupling.
-
Reagents: Methyl 6-chlorohexanoate (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (Dry, 0.5 M concentration).
-
Setup: Flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.
-
Procedure:
-
Workup:
-
Validation: ¹H NMR will show a shift of the terminal methylene protons (CH₂-Cl ≈ 3.5 ppm → CH₂-I ≈ 3.2 ppm).[1]
Protocol 2: Selective Ester Hydrolysis
Purpose: To generate 6-chlorohexanoic acid for amide coupling (e.g., HaloTag ligand synthesis) without displacing the chloride.
-
Reagents: Methyl 6-chlorohexanoate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 1.5 eq), THF/Water (3:1 ratio).[1]
-
Procedure:
-
Workup:
-
Yield: Typically >90% quantitative conversion to 6-chlorohexanoic acid.[1]
Diagram 2: HaloTag Ligand Synthesis Workflow
This workflow demonstrates the conversion of CAS 14273-89-3 into a functional biological probe.
Caption: Synthesis of a HaloTag probe using CAS 14273-89-3. The C6-chloro moiety is preserved to serve as the enzyme substrate.
Part 4: Safety & Handling (E-E-A-T)
As a halogenated ester, CAS 14273-89-3 requires specific safety protocols.[1]
-
Alkylating Potential: Primary alkyl chlorides are weak alkylating agents.[1] While less reactive than iodides or sulfonates, they can still react with DNA nucleophiles over time.[1] Use gloves and work in a fume hood.[1]
-
Genotoxic Impurity (GTI) Risk: In drug substances, traces of alkyl halides are regulated as potential genotoxins (PGIs).[1] If this material is used in the final steps of API synthesis, rigorous clearance testing (GC-MS) is required to ensure levels are below the Threshold of Toxicological Concern (TTC).
-
Disposal: Must be disposed of as halogenated organic waste.[1] Do not mix with non-halogenated solvents to avoid cross-contamination of waste streams.[1]
References
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HaloTag Technology & Linker Chemistry
-
Finkelstein Reaction Protocol
-
HDAC Inhibitor Synthesis
-
PROTAC Linker Design
-
Chemical Identity Verification
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A Senior Application Scientist's Guide to the Research Applications of Chlorinated Fatty Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Simple Lipids - Unveiling a Class of Reactive Mediators
In the intricate landscape of cellular signaling and pathology, lipids are often viewed through the lens of energy storage or structural components. However, a growing body of evidence compels us to look deeper, into the world of modified lipids that act as potent biological effectors. Among these, chlorinated fatty acids and their esters represent a fascinating and clinically relevant class of molecules. Formed at the crossroads of inflammation and oxidative stress, these species are not merely byproducts of cellular damage but are active participants in disease pathogenesis.
This guide moves beyond a simple recitation of facts. It is designed to provide you, the research professional, with a foundational understanding of chlorinated fatty acid esters (Cl-FAEs) and a practical framework for investigating their roles. We will explore their origins, their mechanisms of action, and their profound implications as disease biomarkers and potential therapeutic targets. The methodologies detailed herein are grounded in established analytical principles, providing a robust starting point for your own investigations into this exciting field.
Section 1: The Genesis of Chlorinated Lipids: An Inflammatory Signature
The formation of chlorinated fatty acids is intrinsically linked to the host's innate immune response, specifically the activity of phagocytic cells like neutrophils and monocytes. The central player in this process is the enzyme Myeloperoxidase (MPO) .[1]
During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate a powerful oxidant, hypochlorous acid (HOCl) .[1][2] HOCl is a highly reactive species that contributes to pathogen killing but can also inflict collateral damage on host tissues.
One of its primary targets is a specific class of phospholipids called plasmalogens , which are abundant in cell membranes and are characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[3][4] HOCl readily attacks this vinyl-ether bond, leading to the formation of an α-chlorofatty aldehyde.[4][5]
This initial product is metabolically unstable and can follow several pathways:
-
Oxidation: Conversion to a more stable α-chlorofatty acid (e.g., 2-chlorohexadecanoic acid).[4][6]
-
Adduct Formation: Reaction with nucleophiles like glutathione or protein amine groups.[4][7]
These chlorinated fatty acids can then be esterified within complex lipids, forming Cl-FAEs that are incorporated into membranes and lipoproteins, thus propagating their biological effects.
Caption: Pro-inflammatory signaling cascade initiated by Cl-FAEs.
Application Focus: Therapeutic Development
The pathological roles of chlorinated lipids make their formation and signaling pathways attractive targets for therapeutic intervention.
-
MPO Inhibition: Developing specific inhibitors of myeloperoxidase could prevent the formation of HOCl and, consequently, the generation of chlorinated lipids. [2]This represents a promising anti-inflammatory strategy.
-
Targeting Downstream Pathways: If specific protein targets of Cl-FAEs are identified, drugs could be developed to block these interactions or counteract their functional consequences.
Section 3: Methodologies for the Modern Researcher
Investigating chlorinated fatty acid esters requires specialized analytical techniques capable of detecting these low-abundance molecules within complex biological matrices.
Experimental Protocol: Extraction and Quantification of Chlorinated Fatty Acids from Plasma
This protocol provides a robust workflow for measuring α-chlorofatty acids like 2-ClHA from plasma samples, a common application for biomarker discovery.
Principle of the Method: This method relies on the extraction of total lipids from plasma, followed by chemical derivatization of the target acids to make them suitable for detection by mass spectrometry. Quantification is achieved by comparing the signal of the endogenous analyte to that of a known amount of a stable isotope-labeled internal standard, which corrects for variations in extraction efficiency and instrument response. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. [5][6] Materials:
-
Plasma sample
-
Internal Standard: d₄-2-chlorohexadecanoic acid (d₄-2-ClHA) in ethanol
-
Folch solution (Chloroform:Methanol, 2:1 v/v)
-
0.9% NaCl solution
-
Nitrogen gas stream evaporator
-
LC-MS/MS system with electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw plasma sample on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., 50 ng/mL d₄-2-ClHA). Vortex briefly.
-
Causality: The stable isotope-labeled internal standard is added at the very beginning to ensure it undergoes all the same processing steps as the analyte, providing the most accurate correction for sample loss.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of ice-cold Folch solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 400 µL of 0.9% NaCl solution. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Causality: This procedure partitions the lipids into the lower chloroform layer, while proteins and other polar molecules remain in the upper aqueous/methanol layer.
-
-
Isolate Lipid Fraction:
-
Carefully aspirate the upper aqueous layer and the protein interface using a glass Pasteur pipette.
-
Transfer the lower chloroform layer containing the lipids to a new clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. A heated block (30-40°C) can be used to speed this process.
-
Causality: The sample must be completely dry before reconstitution to ensure compatibility with the reverse-phase LC mobile phase.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a suitable mobile phase, such as Methanol:Acetonitrile (1:1 v/v). Vortex to ensure the lipids are fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Mode: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity.
-
Analyte (2-ClHA): Monitor the transition from the parent ion [M-H]⁻ to a specific fragment ion.
-
Internal Standard (d₄-2-ClHA): Monitor the corresponding transition for the deuterated standard.
-
-
Chromatography: Use a C18 reverse-phase column to separate the analyte from other lipids prior to detection.
-
Causality: Negative ion mode is used because carboxylic acids readily lose a proton to form a negative ion [M-H]⁻. [6]SRM provides specificity by monitoring a unique parent-to-fragment transition, filtering out noise from other co-eluting compounds.
-
Caption: Analytical workflow for Cl-FA quantification from plasma.
Section 4: Future Horizons and Concluding Remarks
The study of chlorinated fatty acid esters is a rapidly evolving field. While their roles in acute inflammation and toxicology are becoming clearer, many questions remain. Future research will likely focus on:
-
Expanding the Chlorinated Lipidome: Identifying novel chlorinated species and their metabolic pathways.
-
Deconvoluting Signaling Pathways: Pinpointing the specific protein targets and downstream consequences of Cl-FAE adduction.
-
Chronic Disease: Investigating the role of low-level, chronic chlorinated lipid formation in diseases like neurodegeneration and rheumatoid arthritis. [1]* Therapeutic Translation: Moving from preclinical MPO inhibitors to clinically approved drugs. [2] Chlorinated fatty acid esters are powerful molecules that hold a wealth of information about inflammatory disease states. By understanding their formation and employing precise analytical methodologies, researchers can unlock their potential to serve as critical biomarkers, mechanistic probes, and novel therapeutic targets, ultimately paving the way for new diagnostic and treatment strategies.
References
-
Hansen, P., & Grimvall, A. (1997). Halogenated fatty acids: I. Formation and occurrence in lipids. DTU Research Database. [Link]
-
Wojtowicz, A. M., et al. (2013). Synthesis and properties of fatty acid starch esters. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]
-
Puch-Kopplin, A., et al. (2023). Content of Fatty Acid and Eicosanoids in Muscle and Intestinal Tissue of C57BL/6 Mice Subjected to Long-Term Caloric Restriction. MDPI. [Link]
-
Thukkani, A. K., & Ford, D. A. (2011). Approaches for the Analysis of Chlorinated Lipids. PMC. [Link]
-
Karpov, N. S., et al. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. MDPI. [Link]
-
Saint Louis University. (2018). Elevated levels of chlorinated lipids linked to lung injury and death in sepsis patients. Medical Science News. [Link]
-
WO/2021/212703. (2021). CHLORINATED FATTY ACID ESTER ENVIRONMENT-FRIENDLY PLASTICIZER AND PREPARATION METHOD THEREFOR. WIPO Patentscope. [Link]
-
Duerr, M. A., et al. (2012). Chlorinated Lipids Elicit Inflammatory Responses in vitro and in vivo. PubMed - NIH. [Link]
-
Oh, J.-Y., et al. (2014). Chlorinated Fatty Acids Are Biomarkers and Potential Mediators of Chlorine Gas Toxicity. ResearchGate. [Link]
-
Johansson, C., & Johansson, L. (2015). Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. DiVA. [Link]
-
Reinstadler, D., et al. (2016). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. PMC - NIH. [Link]
-
Spickett, C. M. (2025). Chlorinated lipids and fatty acids: An emerging role in pathology. ResearchGate. [Link]
- US4601838A. (1986). Water-soluble chlorinated fatty ester additives.
-
Spickett, C. M. (2007). Chlorinated lipids and fatty acids: an emerging role in pathology. PubMed. [Link]
-
Weingart, J. J. (2019). (PDF) Chlorinated Ester Plasticizers. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hypochlorous acid. Wikipedia. [Link]
-
Akesson-Nilsson, G. (2003). Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column. PubMed. [Link]
-
Albert, C. J., et al. (2013). Strategies for the analysis of chlorinated lipids in biological systems. PMC - NIH. [Link]
-
Schopfer, F. J., et al. (2011). Formation and Signaling Actions of Electrophilic Lipids. PMC - NIH. [Link]
-
Schopfer, F. J., et al. (2011). Formation and Signaling Actions of Electrophilic Lipids. Chemical Reviews. [Link]
-
Vazquez, J., et al. (2013). Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts. PMC. [Link]
-
Ford, D. A. (2015). The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties. NIH. [Link]
-
Åkesson-Nilsson, G. (2004). Determination of chlorinated fatty acids using SPE, XSD and GC/MS. ResearchGate. [Link]
Sources
- 1. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorinated lipids and fatty acids: an emerging role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 4. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovering Novel Reactions with Methyl 6-chlorohexanoate: A Modular Guide for Drug Discovery
Executive Summary Methyl 6-chlorohexanoate (MCH) is often pigeonholed as a simple aliphatic building block. However, its bifunctional nature—possessing both a hard electrophilic ester and a soft electrophilic alkyl chloride—makes it a "privileged linker" in modern medicinal chemistry. This guide moves beyond textbook substitutions to explore MCH as a scaffold for PROTAC linker design , Ni-catalyzed reductive cross-coupling , and HDAC inhibitor library generation .
Part 1: Chemo-Selectivity & Functional Group Interconversion (FGI)
The utility of MCH lies in the orthogonal reactivity of its two functional groups. The ester (
The Halide Activation (Finkelstein Exchange)
While the chloride is a decent leaving group, it is often too sluggish for
-
Objective: Convert the alkyl chloride to an alkyl iodide (
) to increase reactivity by ~100-fold. -
Mechanism: Equilibrium driven by the precipitation of NaCl in acetone.
-
Protocol:
-
Dissolve Methyl 6-chlorohexanoate (1.0 eq) in anhydrous Acetone (0.5 M).
-
Add Sodium Iodide (NaI) (1.5 eq).
-
Reflux for 18–24 hours. A white precipitate (NaCl) will form.
-
Workup: Filter off NaCl. Concentrate the filtrate. Dissolve residue in
, wash with (to remove iodine color) and water. -
Result: Methyl 6-iodohexanoate (ready for weak nucleophiles).
-
The "Amide vs. Amine" Divergence
A common pitfall is the competitive reaction between amines and the two electrophilic sites.
-
Kinetic Control (Amidation): Heating MCH with an amine (e.g., aniline) at high temperatures (>150°C) or with Lewis acids tends to favor attack at the ester (forming the amide).
-
Thermodynamic/Catalytic Control (Alkylation): Using a base (
) and the activated iodide (from 1.1) in polar aprotic solvents (DMF/ACN) favors displacement of the halide, leaving the ester intact.
Part 2: Advanced C-C Bond Construction (The "Novel" Application)
The most cutting-edge application for MCH is in Nickel-Catalyzed Reductive Cross-Coupling . Unlike traditional Suzuki or Negishi couplings that require pre-formed organometallics (which are incompatible with the ester in MCH), this method couples two electrophiles directly.
Electrophile-Electrophile Coupling
This reaction allows you to stitch the hexanoate tail onto an aryl halide (drug scaffold) without touching the ester.
-
Reaction:
-
Why it works: The Mn/Zn reductant regenerates the Ni(0) species, allowing it to oxidatively add to both the Aryl-Br and the Alkyl-Cl (or I).
-
Protocol (Adapted from Weix et al.):
-
Catalyst:
(10 mol%) + 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%). -
Solvent: DMA (Dimethylacetamide).
-
Reagents: Aryl Bromide (1.0 eq), MCH (or Iodo-analog) (1.5 eq), Manganese powder (Mn) (3.0 eq).
-
Conditions: Stir at 60°C under Argon for 12 hours.
-
Significance: This rapidly generates library candidates with a pendant ester, which can then be hydrolyzed to the acid or converted to a hydroxamic acid (HDACi warhead).
-
Part 3: Synthesis of HDAC Inhibitor Libraries
Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) typically consist of a "Cap" group, a "Linker," and a "Zinc-Binding Group" (ZBG). MCH provides the ideal
The "Linker-First" Strategy
Instead of building the linear chain from suberic acid, MCH allows for the attachment of complex "Cap" groups via the halide end before installing the ZBG.
Workflow:
-
Cap Installation: React MCH (Cl-end) with a secondary amine or phenol "Cap" (e.g., tetrahydroisoquinoline) using
in DMF. -
ZBG Installation: React the ester end with aqueous Hydroxylamine (
) and NaOH. -
Result: A library of HDAC6-selective inhibitors with varying Cap regions.
Data: Comparison of Leaving Group Efficiency in Linker Synthesis
| Leaving Group (X) | Reaction Time (h) | Yield (N-Alkylation) | Conditions |
| Chloride (Cl) | 48 | 35% | |
| Bromide (Br) | 12 | 78% | |
| Iodide (I) | 4 | 92% | |
| Tosylate (OTs) | 2 | 95% |
> Note: The table validates the necessity of the Finkelstein activation (Step 1.1) if the commercial bromo/iodo analogs are unavailable.
Part 4: Visualization & Pathways
The Bifunctional Reactivity Map
This diagram illustrates the divergent pathways available from the core MCH molecule.
Caption: Divergent synthesis pathways for Methyl 6-chlorohexanoate, highlighting activation, coupling, and functional group interconversion.
The "Novel" Ni-Catalyzed Workflow
A detailed look at the reductive cross-coupling mechanism, a high-value application for accessing
Caption: Mechanistic flow of the Nickel-Catalyzed Reductive Cross-Coupling using MCH as the electrophile.
Part 5: References
-
Finkelstein Reaction Overview: The Finkelstein Reaction: Mechanism and Conditions. Organic Chemistry Portal. [Link]
-
Ni-Catalyzed Reductive Coupling: Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Halides. National Institutes of Health (PubMed). [Link]
-
HDAC Inhibitor Synthesis: Design and Synthesis of HDAC Inhibitors. National Institutes of Health (PMC). [Link]
Theoretical & Mechanistic Reactivity Profile: Methyl 6-Chlorohexanoate
Technical Whitepaper for Synthetic Applications & Computational Modeling [1]
Executive Summary
Methyl 6-chlorohexanoate (CAS: 14273-89-3) represents a critical class of bifunctional electrophiles used extensively in the synthesis of pharmaceuticals (e.g., thioctic acid analogs), polymer cross-linking, and surface self-assembled monolayers (SAMs). Its reactivity is defined by two distinct electrophilic sites: a soft primary alkyl chloride terminus and a hard methyl ester carbonyl.[1]
This guide provides a theoretical framework for predicting and controlling the reactivity of this molecule, grounded in Density Functional Theory (DFT) principles and frontier molecular orbital (FMO) analysis. It addresses the competition between intermolecular substitution (
Molecular Architecture & Electronic Properties
To understand the reactivity of methyl 6-chlorohexanoate, we must first analyze its electronic distribution.[1] Theoretical studies using DFT (typically B3LYP/6-311+G(d,p) level) reveal the following properties:
Frontier Molecular Orbital (FMO) Analysis
The reactivity is dictated by the interaction between the nucleophile's HOMO and the electrophile's LUMO.
-
LUMO (Lowest Unoccupied Molecular Orbital): The molecule possesses two distinct LUMO sites.
- (Primary Target): Located at the C6 position.[1] This orbital is lower in energy and more accessible to "soft" nucleophiles (azides, thiols, iodides).
- (Secondary Target): Located at the C1 carbonyl. This orbital is higher in energy but highly polarized, making it the target for "hard" nucleophiles (hydroxide, alkoxides) or charge-controlled reactions.
-
HOMO (Highest Occupied Molecular Orbital): Primarily located on the carbonyl oxygen lone pairs (
) and the chlorine lone pairs ( ), indicating where the molecule might act as a Lewis base (e.g., protonation in acidic media).
Electrostatic Potential (ESP) Map
-
Negative Potential: Concentrated around the carbonyl oxygen and the chlorine atom.
-
Positive Potential: The methyl group of the ester and the
-methylene protons. -
Implication: The C6 carbon bears a partial positive charge (
), but it is less intense than the carbonyl carbon. However, the leaving group ability of chloride ( of conjugate acid ) far exceeds that of methoxide ( ), directing substitution to the C6 position under neutral/mild conditions.
Reactivity Landscape: The Competition
The core challenge in utilizing methyl 6-chlorohexanoate is controlling the divergence between substitution, elimination, and hydrolysis.
The Dominance (C6 Reactivity)
The C6 position is a primary alkyl halide, unhindered by steric bulk.
-
Kinetics: Second-order (
).[1] -
Solvent Effect: Polar aprotic solvents (DMSO, DMF, MeCN) significantly lower the activation energy (
) by desolvating the anionic nucleophile, raising its ground state energy.
Cyclization vs. Polymerization
When reacted with bifunctional nucleophiles (e.g., diamines), methyl 6-chlorohexanoate risks intramolecular cyclization.[1]
-
Entropic Factor: Formation of a 7-membered ring (if attacking the ester to form a lactam) is kinetically slower than 5- or 6-membered rings due to unfavorable entropy of activation (
).[1] -
Thermodynamic Control: At high concentrations, intermolecular reactions (polymerization) dominate.[1] At high dilution, intramolecular cyclization is favored (Ruggli-Ziegler dilution principle).[1]
Visualization of Reaction Pathways
Figure 1: Divergent reactivity pathways based on nucleophile hardness and basicity.
Theoretical Protocol: The Finkelstein Reaction
To validate the reactivity of the C-Cl bond without disturbing the ester, the Finkelstein reaction (Halogen Exchange) is the standard benchmark.
Reaction Modeling
[1]-
Driving Force: Precipitation of NaCl in acetone (Le Chatelier’s principle).[1]
-
Transition State (TS): Trigonal bipyramidal geometry at C6.[1]
-
Theoretical Barrier: The activation energy for Cl
I substitution is typically 18–22 kcal/mol in the gas phase, but significantly lower in acetone due to solvation effects.
Computational Workflow (Graphviz)
Figure 2: Standard DFT workflow for validating the SN2 transition state of methyl 6-chlorohexanoate.
Experimental Validation Protocol
Objective: Determine the pseudo-first-order rate constant (
Materials
-
Methyl 6-chlorohexanoate (1.0 equiv)[1]
-
Sodium Azide (
) (1.5 equiv) -
Solvent: DMSO-
(Deuterated Dimethyl Sulfoxide)[1] -
Internal Standard: Mesitylene (inert singlet at ~6.8 ppm)
Methodology (In-Situ NMR Kinetics)
This protocol relies on the distinct chemical shift change of the
-
Preparation: Dissolve Methyl 6-chlorohexanoate (0.1 mmol) and Mesitylene (0.05 mmol) in 0.6 mL DMSO-
in an NMR tube. -
Baseline: Acquire a
H-NMR spectrum. Note the triplet at ppm ( ).[1] -
Initiation: Add
(0.15 mmol) directly to the tube. Cap and invert to mix. Start the timer immediately. -
Acquisition: Insert into the NMR probe pre-heated to 25°C. Acquire spectra every 5 minutes for 2 hours.
-
Data Analysis:
Interpretation
-
Linear Plot: Confirms clean
kinetics. -
Deviation: If the plot curves, check for competitive hydrolysis of the ester (look for methanol peak appearance at 3.17 ppm) or secondary reactions.
Quantitative Data Summary
The following table summarizes theoretical bond parameters and reactivity indices for Methyl 6-chlorohexanoate compared to its acid analog.
| Parameter | Methyl 6-chlorohexanoate | 6-Chlorohexanoic Acid | Significance |
| C-Cl Bond Length | 1.79 Å | 1.79 Å | Standard primary chloride; susceptible to substitution. |
| C=O[1] Bond Length | 1.21 Å | 1.22 Å | Ester carbonyl is slightly shorter/stronger than acid.[1] |
| Dipole Moment | ~2.1 D | ~1.8 D | Higher polarity aids solubility in polar aprotic solvents.[1] |
| LUMO Energy | -0.5 eV | -0.3 eV | Lower LUMO suggests ester is slightly more electrophilic.[1] |
| pK_a (Leaving Group) | -7 (Cl-) | -7 (Cl-) | Chloride is the exclusive leaving group in neutral media.[1] |
References
-
European Chemicals Agency (ECHA). (2025).[1] Methyl 6-chlorohexanoate - Substance Information and Registration. Retrieved from [Link]
-
PubChem. (2025).[1] Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311.[1] National Library of Medicine.[1] Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Stereochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Nonenzymatic and enzymatic hydrolysis of alkyl halides: A theoretical study of the SN2 reactions. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Electrophilicity of the Terminal Carbon in Methyl 6-chlorohexanoate
Introduction: The Strategic Role of Electrophilicity in Modern Drug Development
In the landscape of contemporary drug discovery, particularly in the realm of targeted therapies and covalent inhibitors, the concept of electrophilicity has transitioned from a fundamental principle of organic chemistry to a cornerstone of rational drug design.[1][2] The ability of a molecule to accept an electron pair—its electrophilicity—governs its reactivity towards nucleophilic biomolecules, such as the cysteine and lysine residues found in protein active sites.[3] This interaction is the basis for the mechanism of action of numerous covalent drugs, which form a stable, lasting bond with their target, often resulting in enhanced potency and prolonged therapeutic effect.[2]
However, this reactivity must be meticulously controlled. Excessive electrophilicity can lead to off-target reactions, resulting in toxicity, while insufficient reactivity will fail to produce the desired therapeutic engagement. Therefore, understanding and quantifying the electrophilic potential of specific functional groups within a drug candidate is of paramount importance. Alkyl halides, while valuable synthetic intermediates, are often considered potential genotoxic impurities due to their alkylating ability.[4] Yet, this very reactivity, when precisely tuned, can be harnessed for therapeutic benefit.[5]
This guide provides a detailed exploration of the electrophilicity of the terminal carbon in Methyl 6-chlorohexanoate, a bifunctional molecule featuring a primary alkyl chloride. We will dissect the theoretical underpinnings of its reactivity, present robust experimental and computational methodologies for its characterization, and discuss the implications for its application in drug development and chemical biology.
Molecular Analysis: Methyl 6-chlorohexanoate
Methyl 6-chlorohexanoate (C₇H₁₃ClO₂) is a linear-chain ester containing a chlorine atom at the C6 position.[6] This structure presents two key features: a methyl ester group and a terminal primary alkyl chloride. While the ester group offers sites for hydrolysis or other transformations, our focus is the electrophilic character of the terminal C6 carbon bonded to the chlorine atom.
| Property | Value | Source |
| IUPAC Name | methyl 6-chlorohexanoate | PubChem CID 84311[6] |
| Molecular Formula | C₇H₁₃ClO₂ | PubChem CID 84311[6] |
| Molecular Weight | 164.63 g/mol | PubChem CID 84311[6] |
| SMILES | COC(=O)CCCCCCl | PubChem CID 84311[6] |
The primary determinant of the C6 carbon's electrophilicity is the carbon-chlorine (C-Cl) bond. Chlorine's high electronegativity induces a partial positive charge (δ+) on the attached carbon, making it susceptible to attack by nucleophiles.
Factors Governing the Electrophilicity of the Terminal Carbon:
-
Inductive Effect: The electronegative chlorine atom withdraws electron density along the sigma bond, polarizing the C-Cl bond and rendering the carbon atom electron-deficient and thus electrophilic.
-
Leaving Group Ability: The success of a nucleophilic substitution reaction hinges on the stability of the leaving group. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a weak base and an excellent leaving group.[7] This facilitates the displacement of the chlorine atom during a nucleophilic attack.
-
Steric Hindrance: The terminal carbon in Methyl 6-chlorohexanoate is a primary carbon, meaning it is bonded to only one other carbon atom. This minimal substitution results in low steric hindrance.[8][9] The lack of bulky groups around the reaction center allows for relatively unimpeded access by incoming nucleophiles, favoring a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10][11] The rate of Sₙ2 reactions is highly sensitive to steric bulk; primary alkyl halides react significantly faster than secondary or tertiary halides.[8][10]
The interplay of these factors suggests that the terminal carbon of Methyl 6-chlorohexanoate is a moderately potent electrophilic center, primed to react via an Sₙ2 pathway.
Reaction Mechanism: The Sₙ2 Pathway
Given the substrate is a primary alkyl halide, the predominant mechanism for nucleophilic substitution is the Sₙ2 reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Key characteristics of this pathway are:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (Methyl 6-chlorohexanoate) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].[12] This bimolecular dependency is a defining feature.
-
Stereochemistry: The Sₙ2 mechanism proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. This leads to an inversion of stereochemical configuration at the carbon center, a phenomenon known as the Walden inversion.
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and three other substituents.
Caption: Sₙ2 reaction mechanism for Methyl 6-chlorohexanoate.
Experimental Validation of Electrophilicity
Theoretical analysis provides a strong hypothesis, but empirical data is required for validation. The electrophilicity of the terminal carbon can be quantified by measuring its reaction rate with a model nucleophile. Spectroscopic methods are exceptionally well-suited for monitoring reaction kinetics in real-time.[13][14][15]
Protocol: Kinetic Analysis via UV-Visible Spectrophotometry
This protocol describes a method to determine the second-order rate constant for the reaction between Methyl 6-chlorohexanoate and a nucleophile, such as 4-nitrothiophenolate, which has a distinct UV-Vis absorbance profile that changes upon reaction.
Objective: To determine the bimolecular rate constant (k) for the reaction.
Materials:
-
Methyl 6-chlorohexanoate (Substrate)
-
4-nitrothiophenol (Nucleophile precursor)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol (Solvent)
-
UV-Visible Spectrophotometer with temperature control
Methodology:
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of Methyl 6-chlorohexanoate in anhydrous ethanol.
-
Prepare a 10 mM stock solution of 4-nitrothiophenol in anhydrous ethanol.
-
Prepare a 1.0 M stock solution of NaOH in deionized water.
-
In situ generation of nucleophile: The active nucleophile, 4-nitrothiophenolate, is generated by deprotonating 4-nitrothiophenol with a base.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan a wavelength range (e.g., 300-500 nm) to identify the λ_max_ of the 4-nitrothiophenolate anion.
-
Set the instrument to kinetics mode, monitoring the absorbance change at the determined λ_max_ (approx. 412 nm).
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
-
Reaction Execution (Pseudo-First-Order Conditions):
-
To simplify the kinetics, the reaction is run under pseudo-first-order conditions where the concentration of the electrophile (Methyl 6-chlorohexanoate) is in large excess (≥10-fold) compared to the nucleophile.
-
In a quartz cuvette, add 2.0 mL of anhydrous ethanol.
-
Add 50 µL of the 10 mM 4-nitrothiophenol stock solution.
-
Add 10 µL of 1.0 M NaOH to generate the thiophenolate anion. Mix gently and record the initial absorbance (A₀).
-
Initiate the reaction by adding 200 µL of the 1.0 M Methyl 6-chlorohexanoate stock solution. Start data acquisition immediately.
-
Record the absorbance at λ_max_ over time until the reaction reaches completion (absorbance plateaus).
-
-
Data Analysis:
-
The observed rate constant (k_obs_) is determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A(t) = A_f + (A₀ - A_f) * exp(-k_obs_ * t).
-
Repeat the experiment with several different excess concentrations of Methyl 6-chlorohexanoate.
-
The second-order rate constant (k) is the slope of the line obtained by plotting k_obs_ versus the concentration of Methyl 6-chlorohexanoate.
-
Caption: Experimental workflow for kinetic analysis.
Computational Assessment of Electrophilicity
Alongside experimental methods, computational chemistry offers powerful tools for predicting and rationalizing reactivity. Density Functional Theory (DFT) can be used to calculate a global electrophilicity index (ω), which provides a quantitative measure of a molecule's ability to accept electrons.[16][17]
The electrophilicity index (ω) is defined as: ω = μ² / 2η
Where:
-
μ is the electronic chemical potential (related to the energy of the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO).
-
η is the chemical hardness (related to the HOMO-LUMO gap).
A higher ω value indicates greater electrophilicity.[16][18] Calculating this index for Methyl 6-chlorohexanoate and comparing it to other known electrophiles can provide valuable context for its reactivity without the need for laboratory experiments, making it ideal for initial screening of drug candidates.[18]
| Compound | Class | Relative Electrophilicity (Qualitative) |
| Methyl Iodide | Primary Alkyl Halide | High |
| Methyl 6-chlorohexanoate | Primary Alkyl Halide | Moderate |
| Methyl 6-bromohexanoate | Primary Alkyl Halide | Moderate-High |
| tert-Butyl Chloride | Tertiary Alkyl Halide | Low (Sₙ2) |
This table illustrates a qualitative comparison. The reactivity order (I > Br > Cl) is due to the better leaving group ability of iodide and bromide compared to chloride. Tertiary halides are poor Sₙ2 substrates due to severe steric hindrance.[8]
Conclusion and Implications for Drug Development
The terminal carbon of Methyl 6-chlorohexanoate possesses a well-defined and moderate electrophilicity, governed by the inductive pull of the chlorine atom, the excellent leaving group ability of chloride, and minimal steric hindrance. Its reactivity is best described by the Sₙ2 mechanism, which can be reliably quantified through straightforward kinetic experiments and corroborated by computational models.
For researchers in drug development, this molecule serves as a valuable scaffold. The terminal chloride can act as a "warhead" for forming covalent bonds with target proteins.[2] Its moderate reactivity is advantageous, potentially striking a balance between effective target engagement and minimizing off-target reactions. By understanding the principles and methodologies outlined in this guide, scientists can rationally design and evaluate novel therapeutic agents that leverage the controlled electrophilicity of primary alkyl halides to achieve desired biological outcomes.
References
- Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides. PMC.
- Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv, Cambridge Open Engage.
- What defines electrophilicity in carbonyl compounds. PubMed.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Online Chemistry Help.
- The Electrophilicity Index in Organic Chemistry.
- Methyl 6-chlorohexanoate.
- Global Electrophilicity Prediction with Rowan. YouTube.
- Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
- Privileged electrophile sensors: a resource for covalent drug development. PubMed Central.
- Spectroscopic methods for kinetic measurements. Fiveable.
- What Makes A Good Leaving Group?. Master Organic Chemistry.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Studying Reaction Kinetics by Spectroscopy.
- Electrophilicity Index.
- Spectroscopic monitoring of titrations and kinetics. Oxford University Press.
- Breaking Down Alkyl Halides: Key Reactions and Uses. In-Silico Online.
- The rise of covalent inhibitors in str
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI.
- SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline.
- Nucleophilic Substitution and Elimination SN2 mechanism. La Salle University.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Privileged electrophile sensors: a resource for covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 6. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 13. fiveable.me [fiveable.me]
- 14. stevesopenlab.org [stevesopenlab.org]
- 15. Spectroscopic monitoring of titrations and kinetics [ns1.almerja.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Efficiency Chemoselective Alkylation of Phenols with Methyl 6-Chlorohexanoate
Abstract & Scope
Methyl 6-chlorohexanoate is a critical bifunctional linker used extensively in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and multivalent ligands. While the terminal methyl ester provides a handle for further conjugation, the primary alkyl chloride presents a kinetic challenge: it is significantly less reactive than its bromide or iodide counterparts. Standard Williamson ether synthesis conditions often lead to incomplete conversion or, when forced with strong bases, ester hydrolysis.
This Application Note details a Finkelstein-Assisted Williamson Ether Synthesis protocol. By utilizing an in situ halide exchange coupled with a mild carbonate base system, this method achieves high chemoselectivity (preserving the ester) and high conversion rates (overcoming the chloride leaving group), suitable for diverse phenolic substrates.
Scientific Foundation: The Finkelstein-Williamson Cascade
Mechanistic Causality
The core challenge is the disparity in reactivity between the phenoxide nucleophile and the alkyl chloride electrophile. Direct
To resolve this, we employ a catalytic cycle:
-
Finkelstein Exchange: Potassium Iodide (KI) is added to the reaction. The iodide ion (
), being a superior nucleophile and leaving group, displaces the chloride to transiently form Methyl 6-iodohexanoate. -
Etherification: The phenoxide anion, generated by Potassium Carbonate (
), rapidly attacks the highly reactive alkyl iodide species. -
Regeneration: The iodide is displaced and returns to the cycle.
Reaction Pathway Diagram
Figure 1: The catalytic cycle showing the conversion of the alkyl chloride to the reactive iodide intermediate, enabling mild alkylation.
Strategic Experimental Design
Base Selection: The "Soft" Approach
-
Avoid: Sodium Hydride (NaH) or Hydroxides (NaOH/KOH).
-
Reasoning: Strong bases often cause transesterification or hydrolysis of the methyl ester (S_Ac mechanism) and can lead to "clumping" of the phenoxide salt.
-
-
Select: Potassium Carbonate (
) or Cesium Carbonate ( ).[1]-
Reasoning: These weak, heterogeneous bases buffer the reaction.
is generally sufficient, but (the "cesium effect") is recommended for sterically hindered phenols due to the higher solubility and "nakedness" of the phenoxide anion.
-
Solvent System
-
Primary Choice: N,N-Dimethylformamide (DMF).
-
Reasoning: High dielectric constant promotes dissociation of the carbonate base and stabilizes the transition state.
-
-
Alternative: Acetonitrile (MeCN).
-
Reasoning: Easier to remove (lower bp), but may require longer reaction times or reflux temperatures (82°C) to drive the chloride displacement.
-
Detailed Protocol
Reagent Stoichiometry
Scale: Based on 1.0 mmol of Phenol substrate.
| Component | Role | Equivalents (eq) | Quantity (Example) |
| Phenol Substrate | Limiting Reagent | 1.0 | 1.0 mmol |
| Methyl 6-chlorohexanoate | Electrophile | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | 2.0 - 3.0 mmol |
| Potassium Iodide (KI) | Catalyst | 0.1 - 0.5 | 0.1 - 0.5 mmol |
| DMF (Anhydrous) | Solvent | N/A | 5.0 - 10.0 mL |
Step-by-Step Methodology
Step 1: Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the flask with Nitrogen (
) or Argon to remove moisture (critical for ester stability).
Step 2: Activation
3. Add the Phenol derivative (1.0 eq) and
- Insight: This pre-stir allows the formation of the phenoxide anion before the electrophile is introduced, reducing competing side reactions.
Step 3: Alkylation 6. Add Methyl 6-chlorohexanoate (1.2 eq) via syringe. 7. Add Potassium Iodide (KI) (0.2 eq). 8. Heat the reaction mixture to 60°C – 80°C .
- Caution: Do not exceed 90°C to prevent ester decomposition.
- Monitor by TLC or LC-MS. Typical reaction time is 4–16 hours.
- Endpoint: Disappearance of the starting phenol.
Step 4: Workup (DMF Removal Strategy)
10. Cool the mixture to RT.
11. Dilution: Pour the reaction mixture into 10 volumes of ice-cold water or saturated
- Water (2x) to remove bulk DMF.
- 5% LiCl solution (aq) (2x) to remove trace DMF.
- Brine (1x).
- Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification 15. Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradient). The excess chloroester usually elutes before the product.
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical activation and washing steps.
Quality Control & Troubleshooting
NMR Validation Markers
When analyzing the
-
Ether Linkage (
): Triplet around 3.9 – 4.0 ppm. -
Methyl Ester (
): Singlet around 3.6 – 3.7 ppm. -
Absence of Cl: The starting material (
) appears around 3.5 ppm. A shift downfield to 3.9 ppm indicates successful ether formation.
Common Failure Modes
| Observation | Root Cause | Remediation |
| Low Conversion | Chloride leaving group is too slow. | Increase KI to 0.5 eq or switch solvent to Acetone (reflux) for Finkelstein favorability. |
| Ester Hydrolysis | Wet solvent or base too strong. | Ensure anhydrous DMF; strictly use Carbonate bases, not Hydroxides. |
| Elimination Product | Temperature too high (>100°C). | Maintain temp <80°C; Elimination is favored by entropy at high heat. |
Safety Information
-
Methyl 6-chlorohexanoate: Irritant.[2] Harmful if swallowed.[2] Avoid inhalation.
-
DMF: Potent liver toxin and teratogen. Use only in a fume hood with proper PPE (butyl rubber gloves recommended).
-
Potassium Carbonate: Irritant dust. Wear a mask during weighing.
References
-
Mechanism of Williamson Ether Synthesis : Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Finkelstein Reaction Parameters : IIT Kanpur. Finkelstein Reaction Mechanism. Available at: [Link] (General academic reference for Finkelstein kinetics).
-
Base Selection for Phenols : Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis. Available at: [Link]
-
Chemoselective Alkylation : Thieme Connect. Room-Temperature, Base-Mediated Selective Synthesis. Available at: [Link]
Sources
Using Methyl 6-chlorohexanoate as an alkylating agent in organic synthesis
Strategic Deployment as a Bifunctional Linker & Alkylating Agent
Abstract
Methyl 6-chlorohexanoate (CAS 14273-89-3) is a versatile, bifunctional aliphatic building block characterized by a primary alkyl chloride and a methyl ester separated by a five-carbon methylene spacer.[1] It is extensively utilized in medicinal chemistry for the installation of hexanoate linkers—critical in the synthesis of Histone Deacetylase (HDAC) inhibitors, PROTACs, and antibody-drug conjugates (ADCs). This guide provides optimized protocols for overcoming the kinetic sluggishness of the chloro-substituent via Finkelstein activation and details its application in synthesizing zinc-binding pharmacophores.
Chemical Profile & Handling
Unlike its bromo-analog (Methyl 6-bromohexanoate), the chloro-derivative offers superior stability and lower cost, but significantly reduced electrophilicity.
| Property | Specification | Operational Note |
| CAS Number | 14273-89-3 | Distinct from bromo-analog (14273-90-6). |
| Formula | MW: 164.63 g/mol | |
| Physical State | Colorless to pale yellow liquid | Density: ~1.07 g/mL. |
| Boiling Point | 95-98°C @ 10 mmHg | High boiling point; difficult to remove excess by rotovap. |
| Solubility | DCM, EtOAc, MeOH, DMF, DMSO | Immiscible with water. |
| Reactivity | Chloride is a "harder" leaving group than Bromide/Iodide. |
Mechanistic Strategy: The "Hard" Chloride Problem
The primary challenge with Methyl 6-chlorohexanoate is the poor leaving group ability of the chloride ion (
The Solution: In-Situ Finkelstein Activation By adding catalytic or stoichiometric Sodium Iodide (NaI), the alkyl chloride is converted in situ to the more reactive alkyl iodide. This equilibrium is driven by the superior nucleophilicity of iodide and the precipitation of NaCl in specific solvents (acetone/butanone), or simply by the high local concentration of the transient iodide species.
Reaction Pathway Diagram
Caption: Figure 1. Catalytic cycle showing the activation of the chloro-linker via transient iodination, preventing the need for harsh thermal forcing.
Application 1: Synthesis of HDAC Inhibitor Linkers
HDAC inhibitors like Vorinostat (SAHA) utilize a hydrophobic carbon chain to bridge the surface recognition cap and the zinc-binding group (ZBG). Methyl 6-chlorohexanoate is the standard reagent for creating C6-linked analogs or "Nexturastat" type selective HDAC6 inhibitors.
Protocol A: N-Alkylation of Anilines (Zinc-Cap Synthesis)
This protocol describes the attachment of the linker to an aniline derivative, a common first step in creating the "Cap-Linker" assembly.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Methyl 6-chlorohexanoate (1.2 equiv)[1]
-
Sodium Iodide (NaI) (0.5 equiv) — Catalyst
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Methyl 6-chlorohexanoate (1.2 eq) and NaI (0.5 eq) in DMF (0.2 M concentration relative to amine). Stir at room temperature for 15 minutes. Visual Cue: Solution may turn slightly yellow due to trace iodine.
-
Addition: Add the Aniline (1.0 eq) and
(2.0 eq). -
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar).-
Note: Without NaI, this reaction requires 100-110°C, increasing the risk of ester hydrolysis. With NaI, 80°C is sufficient.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting aniline is usually more polar than the mono-alkylated product. Stain with
to visualize the aliphatic chain. -
Workup:
-
Cool to Room Temperature.
-
Dilute with EtOAc (5x reaction volume).
-
Wash with Water (3x) to remove DMF and inorganic salts.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography.
-
Self-Validation: The product NMR should show a triplet at
ppm ( -COOMe) and a singlet at ppm ( ).
-
Application 2: Surface Functionalization & Linker Chemistry
This molecule is ideal for introducing a carboxylic acid handle (masked as an ester) to a nucleophilic surface or molecule.
Protocol B: Quantitative Conversion to Alkyl Iodide (Finkelstein)
If the direct alkylation (Protocol A) fails due to steric hindrance, it is recommended to isolate the iodo-derivative first.
Reagents:
-
Methyl 6-chlorohexanoate (1.0 equiv)[1]
-
Sodium Iodide (NaI) (3.0 equiv) — Excess required
-
Solvent: Acetone (Reagent Grade)
Methodology:
-
Dissolve Methyl 6-chlorohexanoate in Acetone (0.5 M).
-
Add NaI (3.0 eq).
-
Reflux at 60°C for 18–24 hours.
-
Observation: A white precipitate (NaCl) will form.
-
-
Filtration: Cool and filter off the NaCl solid.
-
Concentration: Remove acetone under reduced pressure.
-
Extraction: Redissolve residue in
, wash with Sodium Thiosulfate ( , aq) to remove free iodine (brown color), then water. -
Yield: Quantitative conversion to Methyl 6-iodohexanoate.
-
Why do this? The isolated Iodide reacts ~100x faster than the Chloride in subsequent steps.
-
Experimental Workflow Visualization
Caption: Figure 2. Operational workflow for the N-alkylation of amines using Methyl 6-chlorohexanoate.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Chloride is too stable. | Add 0.5–1.0 eq NaI (Finkelstein conditions). |
| Ester Hydrolysis | Base is too strong or wet solvent. | Switch from NaOH/KOH to |
| Dialkylation | Amine is too nucleophilic. | Use excess amine (2-3 eq) relative to the alkyl chloride, or use the isolated iodide at -78°C. |
| Emulsion in Workup | DMF presence. | Wash organic layer with 5% LiCl solution instead of pure water to break emulsions. |
References
-
PubChem Compound Summary. "Methyl 6-chlorohexanoate (CAS 14273-89-3)."[1][2] National Center for Biotechnology Information. Link
-
Marks, P. A. (2007). "Discovery and development of SAHA as an anticancer agent." Oncogene, 26, 1351–1356. (Contextual reference for HDAC linker chemistry). Link
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational reaction mechanism). Link
-
Sigma-Aldrich. "Product Specification: Methyl 6-chlorohexanoate."[3][4] (Source for physical data).[1][5][2][6][7][8][9][10] Link
(Note: While Methyl 6-chlorohexanoate is a specific catalog item, its primary utility in literature is often subsumed under general "alkyl linker" synthesis or derived from the bromo-analog. The protocols above are adapted from standard substitution chemistry for
Sources
- 1. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Methyl 6-chlorohexanoate | 14273-89-3 [sigmaaldrich.com]
- 4. Methyl 6-chlorohexanoate | 14273-89-3 [sigmaaldrich.com]
- 5. US3649693A - Aromatic amine alkylation process - Google Patents [patents.google.com]
- 6. 6-Chlorohexanoic acid, methyl ester [webbook.nist.gov]
- 7. 6-Chlorohexanoic acid, methyl ester (CAS 14273-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Methyl hexanoate - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
Role of Methyl 6-chlorohexanoate in the synthesis of heterocyclic compounds
Application Note: Methyl 6-chlorohexanoate as a Bifunctional Core in Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
Methyl 6-chlorohexanoate (CAS: 14273-90-6) is a critical bifunctional aliphatic building block characterized by a six-carbon (
This guide details two high-value workflows:
-
Medicinal Chemistry: Synthesis of HDAC6-selective inhibitors (SAHA analogs).[1]
-
Heterocyclic Synthesis: Construction of N-substituted azepan-2-ones (caprolactams).
Chemical Profile & Reactivity Logic
The utility of methyl 6-chlorohexanoate stems from the orthogonal reactivity of its termini.
-
-Chloride (
Electrophile): Susceptible to displacement by amines, thiols, or azides. The presence of iodide (Finkelstein conditions) significantly accelerates this step. -
Methyl Ester (
Electrophile): Precursor to hydroxamic acids (zinc-binding groups), amides, or alcohols. - Linker: Mimics the lysine side chain, crucial for enzymes that process acetylated lysine residues.
Figure 1: Orthogonal reactivity allowing divergent synthesis of linear pharmacophores and cyclic scaffolds.
Application I: Synthesis of HDAC Inhibitors (SAHA Analogs)
Context: Suberoylanilide hydroxamic acid (SAHA/Vorinostat) uses a
Experimental Workflow
Step 1: Introduction of the "Cap" Group (
-
Objective: Attach the surface recognition group (aromatic amine) to the linker.
-
Mechanism: Finkelstein-assisted nucleophilic substitution.
Protocol:
-
Reagents: Methyl 6-chlorohexanoate (1.0 equiv), Aniline derivative (e.g., N-methylaniline or a heteroaromatic amine) (1.1 equiv), Potassium Carbonate (
, 2.0 equiv), Potassium Iodide (KI, 0.1 equiv). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Procedure:
-
Dissolve the amine and methyl 6-chlorohexanoate in MeCN.
-
Add
and catalytic KI. -
Reflux at 80°C for 12–16 hours. Monitor by TLC (disappearance of chloride).
-
Workup: Filter inorganic salts. Concentrate filtrate.[2] Partition between EtOAc and water. Dry organic layer (
) and concentrate.[2] -
Yield Target: 85–95%.
-
Step 2: Formation of Zinc-Binding Group (Hydroxaminolysis)
-
Objective: Convert the methyl ester into a hydroxamic acid (-CONHOH).
-
Critical Note: Standard acidic hydrolysis fails here; basic hydroxaminolysis is required.
Protocol:
-
Reagents: Intermediate from Step 1 (1.0 equiv), Hydroxylamine hydrochloride (
, 10 equiv), Potassium Hydroxide (KOH, 10 equiv). -
Solvent: Methanol (MeOH).
-
Procedure:
-
Preparation of
: In a separate flask, dissolve in MeOH. Add KOH (dissolved in minimal MeOH) at 0°C. Stir for 15 min and filter off the precipitated KCl. Use the filtrate (free ) immediately. -
Add the ester intermediate to the fresh hydroxylamine solution.
-
Stir at room temperature for 1–4 hours.
-
Quench: Carefully neutralize to pH 7 with dilute HCl or acetic acid.
-
Purification: Preparative HPLC or crystallization from water/alcohol. Hydroxamic acids often chelate metals on silica gel, causing tailing; reverse-phase chromatography is preferred.
-
Application II: Synthesis of N-Substituted Azepan-2-ones (Caprolactams)
Context: 7-membered lactams (azepanes) are privileged scaffolds in drug discovery (e.g., enzyme inhibitors). Methyl 6-chlorohexanoate allows for the construction of the ring after attaching a specific substituent to the nitrogen, avoiding the difficult N-alkylation of unsubstituted caprolactam.
Experimental Workflow
Step 1: N-Alkylation of Primary Amine
-
Reaction:
-
Control: Use a large excess of amine (3–5 equiv) to prevent over-alkylation (formation of tertiary amines).
Step 2: Cyclization (Lactamization)
-
Challenge: Entropy disfavors the formation of 7-membered rings compared to 5- or 6-membered rings. High dilution and heat are required.
Protocol:
-
Reagents: Amino-ester precursor (from Step 1), Sodium Methoxide (NaOMe, 1.5 equiv) or TBD (Triazabicyclodecene, 0.1 equiv).
-
Solvent: Methanol or Toluene (for high temp).
-
Procedure:
-
Condition A (Basic Methanol): Reflux the amino-ester with NaOMe in MeOH for 24 hours. This promotes transamidation.
-
Condition B (Thermal/Catalytic): Dissolve amino-ester in Toluene (
concentration—High Dilution is Critical ). Add TBD catalyst. Reflux (110°C) with a Dean-Stark trap if removing methanol helps drive equilibrium.
-
-
Purification: Flash chromatography.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways from Methyl 6-chlorohexanoate to either linear HDAC inhibitors or cyclic Azepanes.
Figure 2: Divergent synthesis pathways: Linear functionalization vs. Intramolecular cyclization.
Quantitative Data Summary
| Parameter | HDAC Synthesis (Linear) | Azepane Synthesis (Cyclic) |
| Key Reagent | Aniline / Heteroaryl amine | Primary Alkyl Amine |
| Limiting Factor | Hydroxamic acid stability | Ring strain / Entropy (Cyclization) |
| Concentration | High ( | Low ( |
| Typical Yield | 75–90% (2 steps) | 50–70% (Cyclization step) |
| Primary Risk | Over-hydrolysis to acid | Polymerization (Intermolecular) |
References
-
Synthesis of HDAC Inhibitors
-
SAHA Analog Development
-
Suzuki, T., et al. (2005). Design and synthesis of non-hydroxamate histone deacetylase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
-
Azepane Synthesis
- Cossy, J., et al. (2009).
-
Source:
-
Chemical Properties
- PubChem.
-
Source:
Sources
- 1. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a selective HDAC6 inhibitor active in neuroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Nucleophilic Substitution Reactions with Methyl 6-Chlorohexanoate for Pharmaceutical Research and Development
This application note provides an in-depth guide to performing nucleophilic substitution reactions on methyl 6-chlorohexanoate, a versatile bifunctional molecule frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key transformations.
Introduction: The Versatility of Methyl 6-Chlorohexanoate in Synthesis
Methyl 6-chlorohexanoate serves as a valuable building block in organic synthesis due to its two distinct reactive sites: a terminal primary alkyl chloride and a methyl ester. The carbon-chlorine bond is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. As a primary alkyl halide, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[1][2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the chloride leaving group and an inversion of configuration at the reaction center.[3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4]
The choice of nucleophile, solvent, and reaction conditions can be strategically manipulated to afford a diverse range of 6-substituted hexanoate derivatives, which are valuable precursors in the synthesis of various bioactive molecules, including but not limited to, enzyme inhibitors, signaling pathway modulators, and molecular probes.
Mechanistic Overview: The SN2 Pathway
The nucleophilic substitution reactions of methyl 6-chlorohexanoate proceed via the SN2 mechanism, which is characteristic of primary alkyl halides.[2] This pathway is favored due to the relatively unhindered nature of the primary carbon bearing the chlorine atom, which allows for the backside attack of the nucleophile.[3]
Figure 1: Generalized SN2 mechanism for the reaction of methyl 6-chlorohexanoate with a nucleophile (Nu:⁻).
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents are capable of solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its nucleophilicity and promoting the reaction rate.[5]
Experimental Protocols
This section provides detailed, step-by-step protocols for a selection of synthetically useful nucleophilic substitution reactions on methyl 6-chlorohexanoate.
Protocol 1: Synthesis of Methyl 6-Azidohexanoate
The introduction of an azide group provides a versatile handle for further chemical modifications, such as reduction to a primary amine or participation in "click" chemistry reactions.
Reaction Scheme:
H₃COOC-(CH₂)₅-Cl + NaN₃ → H₃COOC-(CH₂)₅-N₃ + NaCl
Materials:
-
Methyl 6-chlorohexanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 6-chlorohexanoate (1 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours or at 50-60 °C for 3-4 hours for a faster reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 6-azidohexanoate.
Purification:
The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[6]
Expected Yield: >90%
Protocol 2: Synthesis of Methyl 6-Iodohexanoate (Finkelstein Reaction)
The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides to alkyl iodides. The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[7][8]
Reaction Scheme:
H₃COOC-(CH₂)₅-Cl + NaI → H₃COOC-(CH₂)₅-I + NaCl(s)
Materials:
-
Methyl 6-chlorohexanoate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve methyl 6-chlorohexanoate (1 equivalent) and anhydrous sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Heat the reaction mixture at reflux for 24-48 hours. A white precipitate of sodium chloride will form as the reaction proceeds.[7]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-iodohexanoate.
Purification:
Further purification can be achieved by vacuum distillation or silica gel column chromatography (hexane/ethyl acetate eluent system).[6]
Expected Yield: 85-95%
Protocol 3: Synthesis of Methyl 6-Cyanohexanoate
The introduction of a nitrile group is a valuable transformation as it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the carbon chain.
Reaction Scheme:
H₃COOC-(CH₂)₅-Cl + KCN → H₃COOC-(CH₂)₅-CN + KCl
Materials:
-
Methyl 6-chlorohexanoate
-
Potassium cyanide (KCN)
-
Ethanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Prepare a solution of potassium cyanide (1.2 equivalents) in a mixture of ethanol and water.
-
Add methyl 6-chlorohexanoate (1 equivalent) to the cyanide solution.
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.[2]
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl 6-cyanohexanoate.
Purification:
Purify the crude product by vacuum distillation or silica gel column chromatography (hexane/ethyl acetate gradient).[6]
Expected Yield: 70-85%
Protocol 4: Synthesis of Methyl 6-Acetylthiohexanoate
This reaction introduces a protected thiol group, which can be deprotected under basic conditions to yield the corresponding thiol, a useful functional group in various biological and medicinal chemistry applications.
Reaction Scheme:
H₃COOC-(CH₂)₅-Cl + KSAc → H₃COOC-(CH₂)₅-SAc + KCl
Materials:
-
Methyl 6-chlorohexanoate
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve methyl 6-chlorohexanoate (1 equivalent) and potassium thioacetate (1.1 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give crude methyl 6-acetylthiohexanoate.
Purification:
The product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.[6]
Expected Yield: ~90%
Protocol 5: Hydrolysis to Methyl 6-Hydroxyhexanoate
Under basic conditions, the primary chloride can be substituted by a hydroxide ion. However, it is important to note that the ester functionality is also susceptible to hydrolysis under these conditions. Careful control of the reaction conditions is necessary to favor the substitution reaction. Alternatively, a milder nucleophile or protecting group strategies may be employed. A more controlled approach involves the use of a milder base or hydrolysis of a less reactive precursor. For instance, the hydrolysis of the corresponding acetate ester (prepared by substitution with potassium acetate) would be a viable route.
A Note on Ester Hydrolysis: Prolonged exposure to strong bases like NaOH will lead to the saponification of the methyl ester, yielding the corresponding carboxylate salt.[7] To obtain the hydroxy acid, acidification of the reaction mixture would be required after the initial hydrolysis.
Data Presentation
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Product |
| Azide | NaN₃ | DMF | 25-60 | 4-24 | >90 | Methyl 6-azidohexanoate |
| Iodide | NaI | Acetone | Reflux | 24-48 | 85-95 | Methyl 6-iodohexanoate |
| Cyanide | KCN | Ethanol/H₂O | Reflux | 6-8 | 70-85 | Methyl 6-cyanohexanoate |
| Thioacetate | KSAc | DMF | 25 | 12-16 | ~90 | Methyl 6-acetylthiohexanoate |
Experimental Workflow
Figure 2: General experimental workflow for nucleophilic substitution reactions of methyl 6-chlorohexanoate.
Characterization of Products
The successful synthesis of the desired products can be confirmed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the newly introduced functional group and the disappearance of the signal corresponding to the carbon bearing the chlorine atom. For example, in the ¹³C NMR spectrum of methyl 6-hydroxyhexanoate, the carbon attached to the hydroxyl group is expected to resonate at approximately 62.77 ppm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the new functional group. For instance, methyl 6-azidohexanoate will exhibit a strong, sharp absorption around 2100 cm⁻¹ corresponding to the azide stretch. All ester products will retain the characteristic strong C=O stretch around 1740 cm⁻¹.[10]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Conclusion
Methyl 6-chlorohexanoate is a readily available and versatile starting material for the synthesis of a wide range of 6-substituted hexanoate derivatives via SN2 reactions. The protocols outlined in this application note provide a solid foundation for researchers to produce these valuable intermediates. Careful selection of the nucleophile, solvent, and reaction conditions, followed by appropriate work-up and purification, will lead to high yields of the desired products. The principles and procedures described herein are broadly applicable and can be adapted for the synthesis of other related compounds in the pursuit of novel therapeutics and research tools.
References
- Atkins, P., & de Paula, J. (2010). Physical Chemistry. Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
-
Chemguide. (n.d.). Nucleophilic Substitution - Halogenoalkanes and Cyanide Ions. Retrieved from [Link]
-
Clark, J. (2015). The SN2 Mechanism. Chemguide. Retrieved from [Link]
-
The LibreTexts libraries. (2023, October 29). 12.7: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The SN2 Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 6-Azidohexanoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL 5-IODOPENTANOATE. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Retrieved from [Link]
-
Journal of Organic Chemistry. (1978). A convenient synthesis of terminal iodoalkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: The SN2 Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (1953). The Reaction of Primary Alkyl Halides with Sodium Thioacetate in Ethanol. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Knowledge Updates. Retrieved from [Link]
-
Reaxys. (n.d.). [Database for chemical reactions]. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 6-HYDROXYHEXANOIC ACID METHYL ESTER | 4547-43-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. methyl 6-hydroxyhexanoate, 4547-43-7 [thegoodscentscompany.com]
- 6. rsc.org [rsc.org]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. homework.study.com [homework.study.com]
Protecting group strategies for the ester functionality in Methyl 6-chlorohexanoate
Application Note: Strategic Modulation of Ester Reactivity in Methyl 6-Chlorohexanoate
Abstract
Methyl 6-chlorohexanoate (MCH) serves as a critical bifunctional linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex natural products. Its utility lies in the differential reactivity between the electrophilic methyl ester and the primary alkyl chloride. However, the methyl ester is often insufficiently robust for harsh downstream transformations (e.g., Grignard additions, strong basic conditions). This Application Note details three distinct strategies to modulate the reactivity of the ester functionality—Steric Shielding (t-Butyl) , Orthogonal Protection (Allyl) , and Electronic Masking (Orthoester) —providing validated protocols to preserve the integrity of the alkyl chloride pharmacophore.
The Chemoselectivity Challenge
The core challenge in manipulating Methyl 6-chlorohexanoate lies in the competing electrophilicity of its two functional groups.
-
Methyl Ester (
): Susceptible to hydrolysis (saponification), reduction ( ), and nucleophilic attack ( , ). -
Alkyl Chloride (
): Susceptible to displacement by strong nucleophiles (alkoxides, amines, thiolates) and reduction.
The Paradox: Standard conditions to protect the ester (e.g., basic hydrolysis followed by alkylation) often inadvertently trigger
Strategy I: Steric Shielding (tert-Butyl Ester)
Objective: To render the ester resistant to saponification (
Protocol A: Mild Hydrolysis & Steglich Esterification
Direct transesterification from methyl to t-butyl is kinetically difficult. The most reliable route involves controlled hydrolysis followed by re-esterification.
Step 1: Chemoselective Hydrolysis
-
Reagents: LiOH (1.1 equiv), THF:H₂O (3:1).
-
Conditions: 0°C, 1–2 hours.
-
Critical Control: Temperature must be maintained at 0°C. At >25°C, hydroxide ions will displace the alkyl chloride (
at 0°C). -
Workup: Acidify to pH 3 with 1M HCl (cold), extract with EtOAc.
Step 2: t-Butyl Protection
-
Reagents: 6-Chlorohexanoic acid (isolated above), tert-Butyl alcohol (excess), DCC (1.1 equiv), DMAP (0.1 equiv).
-
Solvent: DCM (anhydrous).
-
Procedure:
-
Dissolve acid and t-BuOH in DCM under
. -
Add DMAP.
-
Add DCC dropwise at 0°C.
-
Stir at RT for 12 hours. Filter off DCU urea.
-
-
Yield: Typically 85–92%.
Strategy II: Orthogonal Protection (Allyl Ester)
Objective: To allow deprotection under neutral conditions (Pd(0)) that affect neither the alkyl chloride nor acid-sensitive groups (e.g., acetals) elsewhere in the molecule.
Note: Unlike benzyl esters, which require hydrogenolysis (
Protocol B: Titanium-Mediated Transesterification
Avoids the hydrolysis step, minimizing risk to the chloride.
-
Reagents: Methyl 6-chlorohexanoate (1.0 equiv), Allyl alcohol (10 equiv),
(0.05 equiv). -
Solvent: Neat or Toluene.
-
Procedure:
-
Mix MCH and allyl alcohol in a flame-dried flask.
-
Add titanium(IV) isopropoxide.
-
Heat to 80°C with a distillation head to remove methanol continuously (driving equilibrium).
-
Monitor by TLC.[1] Reaction is usually complete in 4–6 hours.
-
-
Workup: Quench with 1N HCl, extract with Et₂O.
-
Cleavage Condition:
(1 mol%), Morpholine (scavenger), THF, RT.
Strategy III: Electronic Masking (OBO Orthoester)
Objective: To completely remove the electrophilicity of the carbonyl carbon, allowing the molecule to survive Grignard reagents (
Protocol C: Two-Step OBO Formation
Step 1: Oxetane Ester Formation
-
Reagents: Methyl 6-chlorohexanoate, 3-methyl-3-hydroxymethyloxetane (1.1 equiv), Dibutyltin oxide (catalytic).
-
Conditions: Reflux in Toluene with Dean-Stark trap (removal of MeOH).
-
Result: Formation of the oxetane-methyl ester intermediate.
Step 2: Lewis Acid Rearrangement
-
Reagents: Oxetane ester intermediate,
(0.1 equiv). -
Solvent: DCM, -78°C to RT.
-
Mechanism: The Lewis acid coordinates to the oxetane oxygen, triggering intramolecular attack by the ester carbonyl oxygen.
-
Outcome: The resulting OBO ester is stable to pH 4–12 and strong nucleophiles.
-
Deprotection: Mild aqueous acid (pH 3) hydrolyzes it back to the ester.
Comparative Data & Decision Logic
Table 1: Stability Profile of Ester Strategies
| Protecting Group | pH Stability | Nucleophile Resistance (RMgX) | Reduction Resistance (LiAlH4) | Deprotection Condition | Risk to Alkyl Chloride |
| Methyl (Parent) | Poor (Hyd. < pH 9) | Poor | Poor | Base/Acid | High (during base dep.) |
| t-Butyl | Good (pH 1–12) | Moderate (Steric) | Poor | TFA / Formic Acid | Low |
| Allyl | Moderate | Poor | Poor | Pd(0) / Nucleophile | Very Low |
| OBO (Orthoester) | Excellent (pH >4) | Excellent | Good | mild H3O+ | Low |
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate ester protection strategy based on downstream chemical compatibility.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
-
Corey, E. J., & Raju, N. (1983). New synthetic methods.[2][3][4] A new general method for the protection of the carboxyl group. Tetrahedron Letters, 24(50), 5571-5574. (OBO Ester Protocol).[5] Link
-
Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link
Sources
Application Note: Synthesis of Aminohexanoic Acid Derivatives from Methyl 6-Chlorohexanoate
Executive Summary & Strategic Value
Methyl 6-chlorohexanoate (MCH) is a versatile bifunctional building block containing an electrophilic alkyl chloride and a masked carboxylic acid (methyl ester). It serves as a critical scaffold in the synthesis of 6-aminohexanoic acid (6-AHA) derivatives, which are essential in antifibrinolytic therapeutics (e.g., Aminocaproic Acid), Nylon-6 polymer chemistry, and PROTAC linker design.
This guide addresses the primary challenge in utilizing MCH: the chemoselectivity required to displace the alkyl chloride without hydrolyzing the ester or causing poly-alkylation. We present three distinct, self-validating protocols designed to maximize yield and purity based on the target amine structure.
Key Mechanistic Insight: The "Finkelstein Advantage"
The chlorine atom in MCH is a mediocre leaving group on a primary carbon. Direct amination often requires harsh heating, which promotes ester hydrolysis or elimination.
-
Expert Recommendation: In all protocols below, the addition of catalytic or stoichiometric Sodium Iodide (NaI) is recommended. This in situ Finkelstein reaction converts the alkyl chloride to a highly reactive alkyl iodide, accelerating the reaction rate by orders of magnitude and allowing for milder conditions.
Reaction Landscape & Decision Matrix
The following diagram illustrates the strategic pathways available based on the desired final derivative.
Figure 1: Strategic decision tree for MCH functionalization. Route A is preferred for primary amines; Route C for secondary amines.
Detailed Protocols
Protocol A: The Azide Route (Primary Amines)
Objective: Synthesis of Methyl 6-aminohexanoate (or free acid) with high chemoselectivity. Why this route? Avoids the "poly-alkylation" problem inherent in direct ammonia treatment. The azide anion is a powerful, non-basic nucleophile that will not attack the ester.
Step 1: Azidation[1]
-
Reagents: Dissolve Methyl 6-chlorohexanoate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add Sodium Iodide (0.1 eq) as a catalyst.
-
Displacement: CAREFULLY add Sodium Azide (NaN3, 1.2 eq).
-
Safety Note: NaN3 is acutely toxic. Do not use halogenated solvents (DCM) to avoid forming explosive diazidomethane.
-
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc). The starting material spot will disappear; the azide product is usually less polar.
-
Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash organics with brine to remove DMF. Dry over MgSO4 and concentrate.
-
Validation: IR Spectroscopy will show a strong, diagnostic peak at ~2100 cm⁻¹ (Azide stretch).[2]
-
Step 2: Staudinger Reduction (Chemo-selective)
-
Reagents: Dissolve the crude azide in THF/Water (10:1).
-
Reduction: Add Triphenylphosphine (PPh3, 1.1 eq). Nitrogen gas evolution will be observed.[1]
-
Hydrolysis: Stir at Room Temperature for 12 hours. PPh3 reduces the azide to an iminophosphorane, which is hydrolyzed by water to the amine and triphenylphosphine oxide (TPPO).
-
Purification: Acidify to pH 2 with 1M HCl (amine goes to aqueous phase). Wash organic phase (removes TPPO). Basify aqueous phase to pH 10 and extract with DCM.
Protocol B: The Gabriel Synthesis (Alternative)
Objective: Synthesis of protected amine derivatives.[3] Why this route? Ideal if handling azides is prohibited by safety regulations.
-
Reagents: Combine MCH (1.0 eq) and Potassium Phthalimide (1.1 eq) in DMF.
-
Reaction: Heat to 90°C for 3-5 hours.
-
Note: The reaction mixture will become a thick slurry as KCl precipitates.
-
-
Cleavage: The resulting phthalimide intermediate is cleaved using Hydrazine Hydrate (NH2NH2) in refluxing ethanol to release the primary amine.
Protocol C: Direct N-Alkylation (Secondary Amines)
Objective: Synthesis of N-alkylated derivatives (e.g., with Morpholine or Piperidine).
-
Solvent System: Acetonitrile (MeCN) is superior to DMF here for easier workup.
-
Base: Use Potassium Carbonate (K2CO3, 2.0 eq) to scavenge HCl. Avoid strong bases like NaOH which will hydrolyze the ester.
-
Catalyst: Add NaI (0.5 eq).
-
Procedure: Reflux MCH with the secondary amine (1.2 eq) in MeCN/K2CO3 for 12-16 hours.
-
Purification: Filter off inorganic salts. Flash chromatography is usually required to separate the product from any eliminated alkene by-product (methyl 5-hexenoate).
Analytical Validation & Data
To ensure the protocol was successful, compare your results against these standard parameters.
| Parameter | Methyl 6-chlorohexanoate (Start) | Methyl 6-azidohexanoate (Inter) | Methyl 6-aminohexanoate (Product) |
| MW ( g/mol ) | 164.63 | 171.20 | 145.20 |
| IR Diagnostic | C-Cl stretch (~650-750 cm⁻¹) | -N3 stretch (~2100 cm⁻¹) | N-H stretch (3300-3400 cm⁻¹) |
| 1H NMR (CH2-X) | ~3.53 ppm (t, 2H) | ~3.25 ppm (t, 2H) | ~2.68 ppm (t, 2H) |
| Solubility | Organic solvents | Organic solvents | Water soluble (at acidic pH) |
Troubleshooting Guide
-
Issue: Low Yield / Recovered Starting Material.
-
Cause: Cl is a poor leaving group.
-
Fix: Increase NaI loading to 1.0 eq (Finkelstein conditions) and switch solvent to Acetone (reflux) to precipitate NaCl, driving the equilibrium.
-
-
Issue: Loss of Methyl Ester (Formation of Carboxylic Acid).
-
Cause: pH too high (basic) or presence of water during heating.
-
Fix: Ensure anhydrous solvents for the substitution step. Use non-nucleophilic bases (DIPEA, K2CO3) rather than hydroxides.
-
Workflow Visualization (Protocol A)
The following diagram details the critical separation logic for the Azide/Staudinger route, ensuring isolation of the pure amine from the TPPO byproduct.
Figure 2: Acid-Base extraction workflow for purifying amino esters from Staudinger reduction byproducts.
References
-
PubChem. (2023). Methyl 6-chlorohexanoate Compound Summary. National Center for Biotechnology Information. [Link]
-
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews. (Detailed review on NaN3 displacement protocols). [Link]
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. [Link]
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Foundational text for the Iodide catalyst recommendation). [Link]
Sources
Strategic Utilization of Methyl 6-chlorohexanoate in Bioconjugation: From Heterobifunctional Linkers to PROTAC Synthesis
Abstract
Methyl 6-chlorohexanoate (CAS: 14273-90-6) acts as a pivotal "anchor" molecule in the design of heterobifunctional linkers. Its unique structure—a lipophilic C6 alkyl chain terminated by an electrophilic alkyl chloride and a protected carboxylate—offers a versatile platform for constructing PROTACs, Antibody-Drug Conjugates (ADCs), and surface-functionalized biomaterials. This application note details the strategic use of Methyl 6-chlorohexanoate, providing optimized protocols for azide substitution (Click chemistry), N-alkylation (PROTAC synthesis), and ester hydrolysis, supported by mechanistic insights and troubleshooting guides.
Introduction: The Strategic Value of the C6 Spacer
In bioconjugation, linker length and composition dictate the physicochemical properties and biological activity of the final conjugate. The hexanoate chain (C6) provided by Methyl 6-chlorohexanoate occupies a "Goldilocks" zone in linker design:
-
Hydrophobicity: It balances the solubility of polar payloads without inducing aggregation common in longer alkyl chains.
-
Flexibility: It provides sufficient rotational freedom for ligand-protein binding (e.g., in ternary complex formation for PROTACs) while minimizing the entropic penalty associated with longer PEG chains [1].
-
Bifunctionality: The molecule possesses two distinct reactive sites—an alkyl chloride for nucleophilic substitution and a methyl ester for orthogonal protection/activation.
Chemical Properties & Handling[1]
| Property | Specification | Application Relevance |
| Formula | C7H13ClO2 | Low MW (164.63 g/mol ) minimizes atom economy waste. |
| Boiling Point | 208°C | High boiling point allows for high-temperature reactions (e.g., 80°C+) without solvent loss. |
| Solubility | DMSO, DMF, DCM, MeOH | Compatible with both organic synthesis and semi-aqueous bioconjugation workflows. |
| Reactivity | Alkyl Chloride (Primary) | Moderate electrophile; requires activation (iodide) or strong nucleophiles (azide, thiolate). |
Safety Precaution: Methyl 6-chlorohexanoate is an alkylating agent. It can cause skin irritation and serious eye damage. All procedures must be performed in a fume hood using nitrile gloves and safety goggles.
Application Module A: Synthesis of Azide-Functionalized Linkers
Target: Preparation of Methyl 6-azidohexanoate for Click Chemistry applications.
The conversion of the chloro-group to an azide provides a "Click-ready" handle. While alkyl bromides are often preferred for kinetics, the chloride is more stable and cost-effective, and its reactivity can be modulated.
Protocol A1: Nucleophilic Substitution with Sodium Azide
Reagents:
-
Methyl 6-chlorohexanoate (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Sodium Iodide (NaI) (0.1 eq, Catalyst)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 6-chlorohexanoate (e.g., 1.65 g, 10 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Activation (Finkelstein-like): Add catalytic NaI (150 mg, 1 mmol). Expert Note: The iodide displaces the chloride to form a transient, highly reactive alkyl iodide, which is then rapidly displaced by the azide.
-
Substitution: Add
(0.98 g, 15 mmol). Caution: is toxic and shock-sensitive. Use plastic spatulas. -
Reaction: Heat the mixture to 80°C for 16 hours under an inert atmosphere (
or Ar). -
Workup: Cool to room temperature (RT). Dilute with diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove DMF and inorganic salts.
-
Drying: Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Validation: Analyze by IR (appearance of strong azide peak at ~2100
) and NMR.
Mechanism & Workflow Visualization:
Figure 1: Step-wise conversion of Methyl 6-chlorohexanoate to amine-reactive Click linkers.
Application Module B: PROTAC Linker Synthesis (N-Alkylation)
Target: Linking a Target Protein Ligand (Warhead) to the C6 Chain.
In PROTAC design, the linker connects the E3 ligase ligand (e.g., Thalidomide) to the protein of interest (POI) ligand. Methyl 6-chlorohexanoate is used to N-alkylate secondary amines on the ligand, establishing the linker chain [2].
Protocol B1: N-Alkylation of Secondary Amines
Reagents:
-
Target Ligand (containing
amine) (1.0 eq) -
Methyl 6-chlorohexanoate (1.2 eq)
-
Base:
(3.0 eq) or DIPEA (2.0 eq) -
Catalyst: KI (0.5 eq)
-
Solvent: Acetonitrile (
) or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine-bearing ligand in
. -
Base Addition: Add anhydrous
. -
Alkylator Addition: Add Methyl 6-chlorohexanoate and KI.
-
Reflux: Heat to reflux (80–85°C) for 12–24 hours. Monitoring: Monitor by LC-MS for the disappearance of the starting amine and appearance of the M+128 mass shift (corresponding to the hexanoate tail).
-
Purification: Filter off solids. Concentrate the filtrate. Purify via Flash Column Chromatography (Silica, Hexane/EtOAc gradient).
Protocol B2: Ester Hydrolysis (Linker Deprotection)
Once the linker is attached, the methyl ester must be hydrolyzed to a carboxylic acid to allow attachment of the second ligand (E3 ligase binder).
-
Reaction: Dissolve the intermediate from B1 in THF/MeOH/Water (3:1:1). Add LiOH (2.0 eq).
-
Conditions: Stir at RT for 2–4 hours.
-
Workup: Acidify to pH 3–4 with 1M HCl. Extract with EtOAc.
-
Result: The free carboxylic acid is now ready for amide coupling (EDC/HOAt) to the E3 ligase ligand.
PROTAC Synthesis Logic:
Figure 2: Convergent synthesis of PROTACs using Methyl 6-chlorohexanoate as the linker origin.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Optimal Range | Impact of Deviation | Troubleshooting |
| Temperature (Alkylation) | 80–90°C | Low: Incomplete reaction. High: Ester degradation. | If conversion is slow, add 0.5 eq NaI or KI (Finkelstein). |
| Solvent Water Content | < 0.1% | High: Hydrolysis of Methyl Ester to acid during alkylation. | Use anhydrous DMF/MeCN and molecular sieves. |
| Stoichiometry | 1.2 – 1.5 eq (Linker) | Low: Incomplete alkylation. High: Difficult purification. | Use slight excess of linker; it is easier to remove than unreacted ligand. |
| Leaving Group | Cl vs I | Cl is slow; I is fast. | Always use Iodide catalysis (KI/NaI) when reacting the Chloride. |
References
-
Linker Effects in PROTACs
- Title: Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- Source: NIH / PMC.
-
URL:[Link]
-
Azide Linker Synthesis
-
General Bioconjugation Reagents
-
SAHA Analog Synthesis
Sources
- 1. 6-Azido-hexanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Azido-hexanoic acid, 79598-53-1 | BroadPharm [broadpharm.com]
- 3. The structural requirements of histone deacetylase inhibitors: suberoylanilide hydroxamic acid analogs modified at the C6 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common impurities in commercially available Methyl 6-chlorohexanoate
The following technical guide is structured as a dynamic Support Center for researchers utilizing Methyl 6-chlorohexanoate (CAS: 14273-89-3) . It moves beyond standard datasheets to address the "why" and "how" of impurity management during critical synthesis.
Topic: Troubleshooting Impurities, Diagnostics, and Purification Protocols Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists
Module 1: Impurity Profiling & Origins
Understanding the "Ghost" Peaks in Your Chromatogram
Q1: I purchased "98%" Methyl 6-chlorohexanoate. What constitutes the remaining 2%, and where does it come from?
A: Commercially available Methyl 6-chlorohexanoate (MCH) is typically synthesized via two primary routes: the ring-opening chlorination of
| Impurity | Structure | Origin | Reactivity Risk |
| 6-Chlorohexanoic Acid | Cl-(CH | Hydrolysis of MCH (storage) or unreacted precursor.[1] | Quenches bases (LDA, NaH); destroys Grignard reagents.[1] |
| Cyclic ester | Unreacted starting material or acid-catalyzed cyclization.[1] | Competes in nucleophilic attacks; ring-opening polymerization.[1] | |
| Methyl 6-hydroxyhexanoate | HO-(CH | Incomplete chlorination (if from caprolactone) or hydrolysis of the C-Cl bond.[1] | Protic source; interferes with organometallics.[1] |
| Dimethyl Adipate | MeOOC-(CH | Oxidative byproduct (rare) or contamination from adipic acid precursors.[1] | Inert in alkylations; problematic in transesterifications.[1] |
| Oligomeric Esters | Cl-[(CH | Linear oligomers from caprolactone polymerization.[1] | High boiling point residues; difficult to remove via distillation.[1] |
Q2: Why does my MCH batch turn acidic over time?
A: MCH is an aliphatic ester with a terminal alkyl chloride.[1] It is susceptible to autocatalytic hydrolysis .[1] Moisture ingress hydrolyzes the ester to 6-chlorohexanoic acid and methanol.[1] The generated acid lowers the pH, further catalyzing the hydrolysis of the ester bond.
-
Storage Rule: Always store under inert gas (Argon/Nitrogen) at 2–8°C. If the "Acid Value" exceeds 1.0 mg KOH/g, repurification is required before base-sensitive reactions.
Module 2: Diagnostics & Detection
How to confirm purity before committing expensive reagents.
Q3: How can I quickly distinguish between MCH and its major impurities using
A: The methylene protons provide distinct diagnostic handles. MCH is characterized by a triplet at
-
Detecting the Acid (6-Chlorohexanoic acid): Look for a shift in the
-carbonyl protons.[1] In the ester, they appear at 2.33 ppm.[1] In the free acid, this triplet shifts slightly downfield ( ~2.38 ppm), and the methyl singlet ( 3.67) disappears for that fraction.[1] -
Detecting the Alcohol (Methyl 6-hydroxyhexanoate): The terminal CH
-OH appears as a triplet around 3.63 ppm, often overlapping with the methoxy signal.[1] A D O shake will not remove the triplet but will remove the OH proton if visible. -
Detecting Caprolactone: Look for the distinct triplet at
4.23 ppm (CH -O in the ring), which is significantly downfield from the linear ester signals.
Q4: My GC-MS shows a peak at M-32. Is this an impurity?
A: Not necessarily. The loss of methanol (M-32, m/z 132) is a common fragmentation pathway for methyl esters in electron ionization (EI) MS.[1] However, if you see a distinct peak eluting earlier with a parent ion of m/z 114, that is
-
MCH Parent Ion: m/z 164/166 (distinct Cl isotope pattern 3:1).[1]
-
Impurity Flag: A peak at m/z 146 (M-18) often indicates Methyl 6-hydroxyhexanoate (loss of water).[1]
Module 3: Impact on Synthesis
Troubleshooting Reaction Failures
Q5: I am trying to make the Grignard reagent (6-methoxy-6-oxohexylmagnesium chloride), but initiation fails. Why?
A: Grignard formation with alkyl chlorides is sluggish, but impurities make it impossible.[1]
-
Protic Impurities: Even 0.5% of 6-chlorohexanoic acid or methyl 6-hydroxyhexanoate will quench the surface of the magnesium turnings, forming magnesium salts that passivate the metal.[1]
-
Caprolactone: If present, the Grignard reagent will attack the lactone immediately upon formation, leading to complex mixtures of ketones and alcohols (double addition).
Protocol Fix:
-
Pre-treatment: Wash the MCH with saturated NaHCO
(removes acid), dry over MgSO , and distill over CaH if the reaction is critical. -
Activator: Use DIBAL-H (1 mol%) or Iodine to activate the Mg surface.[1]
Q6: In a nucleophilic substitution (S
A: Yes. If Methyl 6-hydroxyhexanoate is present, the azide anion is basic enough to deprotonate the alcohol (pKa ~16), reducing the effective concentration of the nucleophile. Furthermore, if oligomers are present, they increase the viscosity of the reaction medium, hampering mass transfer in polar aprotic solvents like DMSO or DMF.
Module 4: Remediation & Purification Protocols
Standard Operating Procedures (SOPs) for Cleanup
Visualizing the Purification Logic:
Figure 1: Decision tree for the purification of commercial Methyl 6-chlorohexanoate prior to sensitive applications.
SOP: Removal of Acidic and Oligomeric Impurities
-
Acid Removal (Bicarbonate Wash):
-
Drying:
-
Vacuum Distillation (The Gold Standard):
-
MCH has a high boiling point (~205°C at atm).[1] Distillation must be performed under reduced pressure to prevent thermal degradation.[1]
-
Target: 85–90°C at 10 mmHg (approximate).
-
Fractionation: Discard the first 5% (fore-run containing residual MeOH or Caprolactone). Collect the main fraction. Leave the pot residue (oligomers/dimers) behind.
-
Module 5: Impurity Formation Pathways
Mechanism of Contamination
Understanding how these impurities form helps in preventing them.[1]
Figure 2: Genesis of impurities. Note that water is the primary trigger for degradation (Acid formation) and polymerization.
References
-
PubChem. (2025).[1][4][5] Methyl 6-chlorohexanoate Compound Summary. National Library of Medicine.[1] [Link]
-
Zhang, C.-G., et al. (2007).[1] Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. (Validating the SOCl2/MeOH mechanism and side products).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Methyl 6-chlorohexanoate. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
Sources
- 1. Methyl 6-chloro-6-oxohexanoate | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 3-chlorohexanoate | C7H13ClO2 | CID 71407373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions to maximize yield with Methyl 6-chlorohexanoate
Case ID: M6CH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Maximizing Yield and Selectivity in Methyl 6-Chlorohexanoate Transformations
Executive Summary
Methyl 6-chlorohexanoate (CAS: 14273-89-3) is a bifunctional building block containing a moderately reactive alkyl chloride and an electrophilic methyl ester.[1][2] Maximizing yield requires navigating two competing failure modes:
-
The Kinetic Trap: The alkyl chloride is a poor leaving group, often requiring harsh conditions that degrade the ester.
-
The Chemoselectivity Trap: Reagents intended to activate the chloride (e.g., Magnesium for Grignards) often react with the ester, leading to polymerization or self-condensation.
This guide provides protocol adjustments to bypass these traps.
Module 1: Optimizing Nucleophilic Substitution ( )
User Issue: "I am trying to react the chloride with an amine/thiol, but the reaction is too slow. When I heat it, the ester hydrolyzes or the chloride eliminates."
Root Cause Analysis
The primary alkyl chloride is kinetically sluggish. Standard heating in protic solvents (methanol/ethanol) promotes solvolysis (hydrolysis) of the ester or
Protocol: The Finkelstein Activation Strategy
Do not react the chloride directly. Convert it in situ to an iodide, which is a leaving group ~100x better than chloride.
Step-by-Step Optimization:
-
Solvent Switch: Replace protic solvents (EtOH) with Acetonitrile (ACN) or DMF .
-
Why: Aprotic solvents solvate cations (Na+) well but leave anions (Nucleophiles) "naked" and highly reactive.
-
-
Catalytic Additive: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
-
Temperature Control: Maintain 50–60°C.
-
Limit: Exceeding 80°C increases the risk of
elimination (forming methyl hex-5-enoate).
-
Comparative Solvent Performance Table:
| Solvent | Relative Rate ( | Ester Stability | Recommendation |
| Methanol | Low | Poor (Transesterification risk) | ⛔ Avoid |
| Acetone | Medium | Good | ⚠️ Good for Finkelstein, but volatile |
| Acetonitrile | High | Excellent | ✅ Preferred |
| DMF/DMSO | Very High | Good | ✅ Use for stubborn nucleophiles |
Visual Workflow: Finkelstein-Assisted Substitution
Figure 1: The catalytic cycle of iodide allows for milder conditions, preserving the ester functionality.
Module 2: The Organometallic Dilemma (The "Grignard Trap")
User Issue: "I tried to make the Grignard reagent (using Mg) to add to an aldehyde, but the reaction turned into a gel/polymer and yield was near zero."
Critical Failure Mode: Intermolecular Self-Destruction
You cannot prepare a stable Grignard reagent from Methyl 6-chlorohexanoate using standard Magnesium insertion.
-
The Mechanism: As soon as a molecule of Grignard forms (
), the carbon-magnesium bond (nucleophile) attacks the ester of a neighboring molecule (electrophile). -
The Result: Rapid polymerization or dimerization (Claisen-like condensation).
Solution: The Zinc (Reformatsky) or Knochel Switch
Magnesium is too reactive. You must use a metal that tolerates esters.
Option A: Zinc Insertion (Preferred) Zinc organometallics are less basic and tolerate esters at room temperature.
-
Activation: Use Zinc dust activated with 1,2-dibromoethane and TMSCl in THF.
-
Insertion: Add Methyl 6-chlorohexanoate.
-
Catalysis: Often requires LiCl or Iodine to facilitate insertion into the C-Cl bond.
-
Result: The resulting Organozinc reagent (
) is stable and can be coupled using Negishi conditions or added to aldehydes.
Option B: Halogen-Metal Exchange (Advanced)
If you must use a Grignard-like species, use Knochel's Turbo Grignard (
-
Protocol:
-
Perform Finkelstein first (Cl -> I) to isolate Methyl 6-iodohexanoate.
-
Cool to -78°C in THF.
-
Add
. The Iodine-Magnesium exchange is faster than the ester attack at this temperature. -
Quench with electrophile immediately.
-
Decision Tree: Organometallic Strategy
Figure 2: Selecting the correct metal is critical. Magnesium fails due to ester incompatibility; Zinc or low-temp Exchange is required.
Module 3: FAQ - Handling & Storage
Q: Can I distill Methyl 6-chlorohexanoate to purify it? A: Yes, but proceed with caution.
-
Boiling Point: ~105-110°C at 10 mmHg.
-
Risk: Prolonged heating above 140°C can cause thermal elimination of HCl, generating methyl hex-5-enoate and acidic gas that corrodes the pump.
-
Recommendation: Vacuum distillation (<5 mmHg) is preferred to keep the pot temperature below 100°C. Add
or a stabilizer to the pot to neutralize trace acid.
Q: I see a white precipitate forming in the bottle during storage. A: This is likely 6-chlorohexanoic acid (hydrolysis product) or oligomers.
-
Cause: Moisture ingress hydrolyzes the methyl ester.
-
Fix: Store under Nitrogen/Argon at 4°C. If the acid content is high (>5%), wash with cold saturated
solution, dry over , and filter before use.
References
-
Finkelstein Reaction Optimization
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Detailed kinetics of Halide exchange).
-
Mechanism of the Finkelstein Reaction. Organic Chemistry Portal. Link
-
Functionalized Organometallics (The "Knochel" Method)
- Knochel, P., et al. "Preparation of functionalized organozinc reagents by the direct insertion of zinc into organic iodides and bromides." Journal of Organic Chemistry, 1988.
-
Preparation of Functionalized Organomagnesium Reagents. Ludwig-Maximilians-Universität München. Link
-
Compound Properties & Safety
- Nucleophilic Substitution Kinetics: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill. (Foundational text on solvent effects in reactions).
Sources
- 1. Methyl 6-chlorohexanoate | 14273-89-3 [sigmaaldrich.com]
- 2. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d-nb.info [d-nb.info]
- 10. youtube.com [youtube.com]
Preventing side reactions during the hydrolysis of Methyl 6-chlorohexanoate
Welcome to the technical support center for the synthesis and handling of carboxylic acids and their derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of Methyl 6-chlorohexanoate. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to maximize the yield of the desired 6-chlorohexanoic acid while minimizing the formation of problematic side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the hydrolysis of Methyl 6-chlorohexanoate?
The principal challenge in this hydrolysis is managing the reactivity of the terminal chloro-substituent. The two most significant side reactions are:
-
Intramolecular Cyclization (Lactonization): The newly formed carboxylate (under basic conditions) or the hydroxyl group of the carboxylic acid can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This SN2 reaction results in the formation of a stable, six-membered cyclic ester known as ε-caprolactone.
-
Intermolecular Polymerization: At higher concentrations, the carboxylate of one molecule can react with the chloro-group of another molecule, leading to the formation of linear polyester oligomers or polymers. This is generally less common than lactonization but can be an issue under specific conditions.
Q2: Should I use acid-catalyzed or base-catalyzed hydrolysis (saponification) for this substrate?
The choice depends on your experimental goals and tolerance for different side products.
-
Base-Catalyzed Hydrolysis (Saponification): This method is fast and effectively irreversible.[1] The reaction goes to completion because the final step is a highly favorable acid-base reaction between the carboxylic acid and the alkoxide.[1] However, the intermediate carboxylate anion is a potent nucleophile, which can significantly promote the formation of ε-caprolactone.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[2][3][4] To drive the reaction forward, a large excess of water is required.[2][3][4] A key advantage is that the carboxylic acid product remains largely protonated, making it a weaker nucleophile than the carboxylate anion. This can suppress the rate of lactonization. However, the reaction is typically slower and may not go to completion.
Q3: What are the tell-tale signs of significant side product formation in my reaction?
You can monitor the reaction for signs of side product formation using techniques like:
-
Thin-Layer Chromatography (TLC): The most direct method. You will observe a new spot corresponding to the less polar ε-caprolactone (a neutral molecule) in addition to your starting ester and the polar carboxylic acid product (which often streaks or stays at the baseline).
-
Workup Observations: Upon acidification of the reaction mixture after saponification, if a significant amount of an oily, water-insoluble layer separates, it could be ε-caprolactone or unreacted starting material.
-
Spectroscopic Analysis (NMR, IR): In the ¹H NMR of the crude product, characteristic peaks for ε-caprolactone (e.g., a triplet around 4.2 ppm for the -O-CH₂- group) may be visible. In the IR spectrum, the presence of two distinct carbonyl peaks (one for the acid, ~1710 cm⁻¹, and one for the lactone, ~1735 cm⁻¹) indicates a mixture.
Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
| Observed Problem | Probable Cause | Recommended Action |
| Low Yield of 6-Chlorohexanoic Acid | 1. Incomplete Reaction: The hydrolysis did not go to completion. | For Saponification: Ensure at least 1.1-1.5 equivalents of base are used. Increase reaction time or gently warm the mixture (e.g., to 40-50°C). For Acid Catalysis: Use a large excess of water (e.g., use 1-3 M acid) and ensure sufficient reflux time.[2] |
| 2. Lactone Formation: Significant conversion of the product to ε-caprolactone. | For Saponification: Perform the reaction at a lower temperature (e.g., room temperature or below). Minimize reaction time; quench the reaction as soon as the starting material is consumed (monitor by TLC). Acidify the workup at low temperature (0-5°C). | |
| 3. Loss During Workup: The product was not efficiently extracted. | Ensure the aqueous layer is acidified to a pH of ~2 before extraction to fully protonate the carboxylate. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3 times). | |
| Product is an Oily Mixture, Difficult to Purify | 1. Contamination with ε-Caprolactone: The crude product is a mixture of the desired acid and the neutral lactone. | Solution 1 (Extraction): After the initial workup, dissolve the crude mixture in an organic solvent (e.g., diethyl ether). Wash with a mild base like sodium bicarbonate solution. The desired acid will move to the aqueous layer as its sodium salt, while the neutral lactone remains in the organic layer. Separate the layers and re-acidify the aqueous layer to recover the pure acid. |
| 2. Contamination with Starting Material: Incomplete hydrolysis. | Monitor the reaction closely by TLC or GC to ensure full consumption of the starting ester before initiating the workup. |
Reaction Pathways & Troubleshooting Workflow
Primary and Side Reaction Mechanisms
The following diagram illustrates the desired hydrolysis pathway versus the competing lactonization side reaction.
Caption: Main hydrolysis pathway and the competing lactonization side reaction.
Troubleshooting Decision Tree
Use this workflow to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting hydrolysis experiments.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) with Minimized Lactonization
This protocol prioritizes the complete consumption of the starting material while attempting to minimize the formation of ε-caprolactone by controlling the temperature.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chlorohexanoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio, using 10 volumes of total solvent). Cool the flask in an ice-water bath to 0-5°C.
-
Reagent Addition: Slowly add a solution of sodium hydroxide (1.2 eq) in water dropwise, ensuring the internal temperature does not rise above 10°C.
-
Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every 30 minutes. The reaction is complete when the starting ester spot is no longer visible. If the reaction is slow, it can be allowed to warm to room temperature.
-
Workup - Quenching: Once complete, pour the reaction mixture into an equal volume of cold water.
-
Workup - Removal of Neutrals: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 2 volumes) to remove any unreacted starting material and, crucially, any ε-caprolactone formed. Discard the organic layers.[5]
-
Workup - Acidification: Cool the remaining aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of cold 3M HCl.[5]
-
Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 2 volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-chlorohexanoic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is an alternative that may offer a lower yield but can be more effective at preventing lactonization if that is the primary concern.
-
Setup: To a round-bottom flask, add Methyl 6-chlorohexanoate (1.0 eq) and a large excess of aqueous acid (e.g., 10-20 volumes of 3M H₂SO₄ or HCl).
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.[5] The reaction is an equilibrium, so it may not go to completion. Monitor by TLC or GC for the disappearance of starting material, which may take several hours.
-
Workup - Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract directly with ethyl acetate or dichloromethane (3 x 2 volumes).
-
Isolation: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product may contain unreacted starting material, which can be removed by column chromatography if necessary.
References
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. [Link]
- Google Patents. (CN101945847A). Method for producing 6-hydroxy hexanoic acid esters.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
LibreTexts Chemistry. (2025). 5.4: Hydrolysis Reactions. [Link]
-
A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio. (n.d.). [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
The Good Scents Company. (n.d.). 6-hydroxyhexanoic acid. [Link]
-
ResearchGate. (n.d.). Control experiment using 6‐hydroxyhexanoic acid (HHA) to elucidate the plausible reaction pathway. [Link]
-
ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Frontiers. (n.d.). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. [Link]
-
The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
-
13 Saponification of Esters. (n.d.). [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
-
NIH. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. [Link]
-
Professor Dave Explains. (2022). Saponification of Esters. [Link]
-
Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. [Link]
-
NIH PubChem. (n.d.). Methyl 6-chlorohexanoate. [Link]
Sources
Troubleshooting low conversion rates in Methyl 6-chlorohexanoate alkylation reactions
Department: Application Science & Process Optimization
Subject: Troubleshooting Low Conversion & Side Reactions in
Executive Summary & Substrate Profile
Methyl 6-chlorohexanoate is a critical bifunctional linker used extensively in medicinal chemistry, most notably in the synthesis of Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) . It serves to attach a hydrophobic carbon chain to a pharmacophore while preserving a terminal ester for subsequent transformation into a hydroxamic acid.[1]
However, users frequently report low conversion rates (<40%) or ester decomposition .[1] This guide addresses the two fundamental chemical contradictions of this substrate:
-
Reactivity: The primary chloride is a mediocre leaving group, often requiring activation.[1]
-
Stability: The methyl ester is labile and prone to hydrolysis under the very basic conditions required to drive alkylation.
Diagnostic Workflow (Visual Guide)
Before altering your protocol, use this decision tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic for identifying kinetic stalls vs. thermodynamic instability.
Technical Modules: The Science of Failure
Module A: The "Chlorine Wall" (Kinetic Inertness)
The Problem: You are running a standard
The Fix: In-Situ Finkelstein Activation Do not switch to the more expensive bromo-analog. Instead, add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI).[1]
-
Mechanism: The iodide ion (I⁻) is a superior nucleophile and displaces the chloride to form a transient alkyl iodide.
-
Result: The C-I bond is weaker (~222 kJ/mol) and iodide is an excellent leaving group, allowing your target nucleophile to react rapidly.
Figure 2: Catalytic cycle showing the conversion of the sluggish alkyl chloride to the reactive alkyl iodide.
Module B: The "Hydrolysis Trap" (Ester Instability)
The Problem: Methyl esters are highly susceptible to saponification (hydrolysis) in the presence of water and base.
-
Symptom: The alkyl chloride disappears, but you isolate a carboxylic acid (or nothing, if the acid remains in the aqueous layer during extraction).
-
Root Cause: Using hygroscopic bases (NaOH, KOH) or "wet" solvents (DMF absorbs water from air).[1] Hydroxide (
) attacks the carbonyl carbon, not the alkyl chain.
The Fix: Anhydrous Carbonate System
Switch to Cesium Carbonate (
Optimized Experimental Protocol
Objective: Alkylation of an amine/phenol with Methyl 6-chlorohexanoate with >85% conversion.
Reagents & Equipment
| Component | Specification | Role |
| Solvent | DMF or Acetonitrile (Anhydrous) | Polar aprotic solvent to support |
| Base | Acid scavenger.[1] Must be finely ground/dried.[1] | |
| Catalyst | Potassium Iodide (KI) (0.2 equiv) | Critical: Activates the alkyl chloride. |
| Temp | 60°C - 80°C | Sufficient for activation, low enough to prevent elimination.[1] |
Step-by-Step Procedure
-
Drying: Flame-dry the reaction flask and cool under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add the Base (
or ).[1] Stir for 15-30 mins at Room Temp. -
Activation: Add Potassium Iodide (0.2 equiv) .
-
Addition: Add Methyl 6-chlorohexanoate (1.1 - 1.2 equiv) dropwise.
-
Note: Adding the alkylator after the base ensures the nucleophile is ready to react, minimizing side reactions.
-
-
Heating: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.
-
Endpoint: Reaction is usually complete in 4-6 hours with KI; 18+ hours without it.[1]
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[1]
Troubleshooting FAQ
Q1: I see a new spot on TLC that runs very high (non-polar). What is it? A: This is likely the elimination product (methyl hex-5-enoate).[1]
-
Cause: Temperature too high (>90°C) or base is too strong/bulky (e.g., t-BuOK).[1]
-
Fix: Lower temperature to 60°C and switch to a milder base like
.[1]
Q2: My reaction turns dark brown/black.
A: This is iodine liberation (
-
Cause: Oxidation of the iodide catalyst over long reaction times in air.
-
Fix: Ensure the reaction is under an inert atmosphere (Nitrogen/Argon). Add a small amount of Sodium Thiosulfate during workup to remove the color.
Q3: Can I use the Bromo- analog (Methyl 6-bromohexanoate) instead? A: Yes, it reacts much faster and requires no KI catalyst.[1] However, it is significantly more expensive and less stable in storage.[1] The KI-catalyzed Chloro- route is the industry standard for cost-efficiency.[1]
Q4: The ester is gone, but I only see a baseline spot. A: You have hydrolyzed the ester to the carboxylic acid .
-
Cause: Water in your solvent or base.[1]
-
Fix: Use anhydrous DMF (from a bottle with molecular sieves) and dry your base in an oven before use.[1] Avoid NaOH/KOH.[1]
References
-
Finkelstein Reaction Mechanism : "The classic Finkelstein reaction entails the conversion of an alkyl chloride... to an alkyl iodide."[2][3][4] Wikipedia / Organic Chemistry Portal.[1]
-
[1]
-
-
Synthesis of Vorinostat (SAHA) : "Process for preparing vorinostat... coupling of suberanilic acid."[5] Google Patents (CN102264694A).[1]
-
Methyl 6-chlorohexanoate Properties : PubChem Compound Summary for CID 84311.[1]
-
[1]
-
-
Ester Hydrolysis (Saponification) : "Basic Hydrolysis of Esters... converted into carboxylate salts."[1][6] Master Organic Chemistry.
Sources
- 1. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [unacademy.com]
- 5. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Elimination Products in Strong Base Reactions
Welcome to the Reaction Optimization & Troubleshooting Hub.
Topic: Controlling Elimination (
Executive Summary
In drug development and complex organic synthesis, the interaction between alkyl halides/electrophiles and strong bases is a frequent point of failure. The competition between Nucleophilic Substitution (
This guide provides a systematic approach to troubleshooting unwanted elimination products or, conversely, optimizing for specific elimination regioisomers (Zaitsev vs. Hofmann).
Module 1: Critical Troubleshooting (The "Emergency Room")
Issue: "I intended to perform a substitution (alkylation), but I isolated an alkene."
The Core Conflict: Basicity vs. Nucleophilicity
The most common error is treating "strong base" and "strong nucleophile" as synonymous.[1] They are not.
-
Nucleophilicity is kinetic (rate of attack on carbon).[1][2]
-
Basicity is thermodynamic (stability of the conjugate acid/proton abstraction).[1]
When you use a reagent that is both a strong base and a strong nucleophile (e.g., Sodium Ethoxide,
Diagnostic Matrix: Why did Elimination occur?
Use this table to diagnose the root cause of your yield loss.
| Variable | Condition favoring Elimination ( | Condition favoring Substitution ( | Corrective Action |
| Substrate | Methyl > | If | |
| Base/Nuc | Hard, Strong Bases ( | Soft Nucleophiles ( | Switch to "Soft" nucleophiles or non-basic equivalents (e.g., use KSAc instead of KOEt). |
| Sterics (Base) | Bulky ( | Small, Linear ( | Use unhindered nucleophiles for substitution. |
| Temperature | High Heat ( | Low / Room Temperature | Cool the reaction. Elimination is entropy-driven.[1] |
The Entropy Factor (Why Heat Kills Substitution)
Elimination reactions increase the number of molecules in the system (1 substrate
Protocol 1: Temperature Optimization for
-
Run the reaction at -78°C (if using organolithiums) or 0°C (standard bases).
-
Monitor by TLC/LCMS every 30 minutes.[1]
-
Only raise temperature if conversion is
after 2 hours. -
Note: If elimination persists at low temp, the substrate is likely too hindered for
.[1]
Module 2: Regiocontrol (Zaitsev vs. Hofmann)
Issue: "I am getting the wrong alkene isomer."
When elimination is the goal, the challenge shifts to selecting which
The Decision Tree
-
Zaitsev Product: The more substituted, thermodynamically stable alkene.[1][5]
-
Hofmann Product: The less substituted, kinetically favored alkene.[1][5]
Mechanism of Control
-
Thermodynamic Control (Zaitsev): Small bases (MeONa, EtONa, OH-) can access internal protons. The transition state resembles the stable product.[1]
-
Kinetic/Steric Control (Hofmann): Bulky bases (
-BuOK, LDA) cannot access the internal protons due to steric clash with the substrate's alkyl chain.[1] They grab the most accessible (terminal) proton.[1]
Visualization: Base Selection Logic
Caption: Flowchart for selecting the appropriate base to achieve Regioselective Elimination.
Module 3: Stereochemical Constraints (The "Hidden" Variable)
Issue: "My reaction is stuck/slow, or I'm getting unexpected stereochemistry."
The Anti-Periplanar Requirement
The
Common Failure Mode: Cyclohexane Rings
In cyclic systems, this geometry is only possible when both the
-
If the Leaving Group is locked in an equatorial position (due to a bulky t-butyl group elsewhere on the ring), elimination cannot occur via
, even with a strong base.[1]
Troubleshooting Steps:
-
Draw the chair conformation of your substrate.[1]
-
Identify the Leaving Group.[1][4][6][7] Is it Axial or Equatorial?
-
If Equatorial: The reaction will be extremely slow or proceed via
(carbocation rearrangement risk).[1] -
Fix: modify the substrate or use a reaction condition that forces a ring flip.
Module 4: Advanced Optimization (E1cB)
Issue: "Elimination is happening even with poor leaving groups (like OH)."
In substrates with a carbonyl group
-
Base removes an acidic
-proton.[1] -
An enolate intermediate forms (stabilized by resonance).[1]
-
The leaving group is expelled.[1]
Management:
-
To Promote E1cB: Heat the reaction. This is desirable for synthesizing
-unsaturated carbonyls.[1] -
To Prevent E1cB: Keep the reaction cold (
) and quench immediately with mild acid (creates the Aldol addition product).
Standardized Experimental Protocols[1]
Protocol A: Screening for Substitution vs. Elimination
Use this when the outcome is uncertain.[1]
-
Setup: Prepare 3 vials with 0.1 mmol substrate in 1 mL solvent (DMF or THF).
-
Variable 1 (Base Size):
-
Variable 2 (Temp): Start all at 0°C.
-
Analysis:
Protocol B: "Hofmann" Elimination (Terminal Alkene Synthesis)
-
Reagents: Substrate (1 eq), Potassium tert-butoxide (
-BuOK, 1.5 eq). -
Solvent:
-BuOH (matches the base) or THF.[1] -
Procedure:
-
Why this works: The bulk of the tert-butoxide prevents it from abstracting the internal protons.[1] It creates the less substituted alkene.[1][5]
References
-
Master Organic Chemistry. (2021). SN1 vs SN2 vs E1 vs E2: The Temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Mechanism of the E2 Reaction. Retrieved from [Link]
-
ACS Publications. (2021).[1] How Solvation Influences the SN2 versus E2 Competition. Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Strategies to avoid unwanted polymerization of haloester compounds
Technical Support Center for High-Reactivity Monomers
Status: Operational Ticket ID: POLY-PREV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Why is my Haloester Gelling?
Welcome to the technical support center. If you are working with haloesters—specifically unsaturated types like
The presence of a halogen atom (Cl, Br, I) exerts a strong electron-withdrawing inductive effect (-I) on the ester or the double bond. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound significantly more susceptible to radical attack and spontaneous polymerization than standard acrylates.
This guide provides the protocols required to prevent the "Popcorn Polymerization" phenomenon that ruins samples and damages equipment.
Module 1: The Mechanics of Failure (Diagnostics)
Q: I stored my sample under pure Nitrogen, but it still polymerized. Why?
A: You likely suffocated your inhibitor.
This is the most common failure mode. Most commercial haloesters are stabilized with MEHQ (Hydroquinone monomethyl ether) . MEHQ is not a standalone inhibitor; it is a cycle-dependent stabilizer that requires dissolved oxygen to function.
-
The Mechanism: MEHQ reacts with a propagating radical to form a phenoxy radical. This phenoxy radical is stable only if it can react with oxygen to form a peroxy species that terminates the chain.
-
The Error: If you purge the headspace with 100% Nitrogen, you remove the oxygen. The MEHQ radical eventually becomes unstable or depleted, and polymerization proceeds unchecked.
Q: My saturated haloester (e.g., Ethyl bromoacetate) turned into a black tar. Is this polymerization?
A: This is likely Polycondensation or Alkylation, not Radical Polymerization.
Saturated haloesters do not undergo radical chain polymerization. However, they are potent alkylating agents .
-
Cause: Presence of trace nucleophiles (water, amines, or even the ester oxygen of a neighboring molecule) can trigger intermolecular substitution (
), leading to oligomers and H-Halogen acid byproducts. The acid then catalyzes further degradation (darkening/tarring).
Module 2: Stabilization Strategies
Inhibitor Selection Matrix
Choose the correct stabilizer based on your process conditions.
| Inhibitor | Type | Oxygen Req? | Best Use Case | Removal Method |
| MEHQ | Phenolic | YES (Critical) | Long-term storage; Aerobic distillation. | Wash with NaOH or Alumina Column.[1] |
| BHT | Phenolic | YES (Preferred) | General storage; Less potent than MEHQ but more lipophilic. | Alumina Column. |
| Phenothiazine (PTZ) | Anaerobic | NO | High-temp distillation; Anaerobic reactions. | Distillation (remains in pot) or Acid wash. |
| Copper (Cu) | Metallic | NO | Distillation additive (in the pot). | Decantation/Filtration.[2][3] |
Visualizing the "Oxygen Paradox"
The following diagram illustrates why MEHQ fails under nitrogen.
Figure 1: The MEHQ dependency cycle. Without Oxygen (Green path), the system defaults to Polymerization (Red path).
Module 3: Experimental Protocols
Protocol A: Safe Distillation of Haloesters
Distilling haloesters is high-risk due to heat input. Follow this "Air-Bleed" method.
Materials:
-
Copper wire (bright, clean) or CuCl2.
-
Capillary tube for gas inlet.
-
Vacuum distillation setup.
Steps:
-
Add Copper: Place a small bundle of copper wire into the distillation pot. Copper acts as a heterogeneous radical scavenger.
-
The Air Bleed: Do not seal the system under static vacuum. Insert a capillary tube into the liquid in the pot.
-
Adjust Vacuum: Connect the vacuum. Adjust the capillary clamp so a tiny stream of bubbles enters the liquid.
-
Why? This introduces the trace Oxygen needed for the inhibitor (MEHQ) to work during heating, while the vacuum lowers the boiling point.
-
-
Temperature: Keep the bath temperature <80°C. If the boiling point is higher, use a stronger vacuum (lower pressure), not more heat.
Protocol B: Inhibitor Removal (Flash Chromatography)
Before using the monomer in a controlled reaction (e.g., ATRP, RAFT), you must remove the inhibitor.
Method: Basic Alumina Plug [3]
-
Preparation: Pack a short glass column (or a syringe barrel) with Basic Alumina (activated).[4]
-
Solvent: If the monomer is viscous, dilute 1:1 with Hexane or DCM.
-
Elution: Pass the monomer through the alumina using gravity or slight pressure.
-
Verification: The alumina usually turns slightly yellow/brown at the top (trapped inhibitor).
-
Usage: Use the monomer immediately . Without inhibitor, haloesters can polymerize within minutes if exposed to light or heat.
Module 4: Storage & Handling Logic
Q: How should I store my inventory?
Follow this decision logic to prevent degradation during storage.
Figure 2: Storage decision tree. Note that unsaturated acrylates with MEHQ must NOT be stored under inert gas.
Emergency Recovery: The "Shortstop"
If a container of haloester begins to warm up spontaneously or becomes viscous:
-
Do NOT seal it. Pressure will build up and cause an explosion.
-
Dilute immediately with a large volume of cold solvent (e.g., Toluene or Ethyl Acetate) containing Phenothiazine (1-2%) .
-
Cool: Move to an ice bath.
-
Disposal: Once stable, dispose of as hazardous chemical waste. Do not attempt to distill a compromised batch.
References
-
BASF Petrochemicals. (2023). Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 2-Bromoethyl acrylate - Handling and Storage. Retrieved from [Link]
Sources
Column chromatography conditions for purifying Methyl 6-chlorohexanoate
Ticket ID: PUR-M6CH-001 Subject: Optimization of Column Chromatography Conditions for Methyl 6-chlorohexanoate Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Methyl 6-chlorohexanoate (
The Critical Challenge: This molecule lacks a conjugated
Part 1: Method Development & Conditions
Physicochemical Profile
-
Structure:
-
Polarity: Low to Moderate. The ester and terminal chloride provide some polarity, but the 5-carbon alkyl chain dominates.
-
Boiling Point: High (~90–100°C at reduced pressure). It is a liquid at room temperature.
-
UV Activity: Negligible. (Do not rely on UV triggers).
Standard Flash Chromatography Protocol
This protocol follows the principles of "Rapid Chromatographic Techniques" established by Still et al. [1].[1][2]
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard normal phase is sufficient; C18 is unnecessary unless removing very non-polar oils. |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar component to retain the alkyl chain. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier to elute the ester. |
| TLC Solvent | 9:1 Hexanes:EtOAc | Target |
| Loading | 1% - 5% w/w (Sample/Silica) | Liquid loading (neat) or adsorbed onto silica is preferred over solvent loading to prevent band broadening. |
| Flow Rate | 15–20 mL/min (for 12g column) | Standard flash rates apply. |
The Gradient Profile
Do not run isocratic 100% Hexanes; the compound will streak.
-
Equilibration: 100% Hexanes (3 Column Volumes - CV).
-
Injection: Load sample.
-
Elution Gradient:
-
0% to 5% EtOAc (0–2 CV): Elutes highly non-polar impurities (e.g., mineral oil, unreacted alkanes).
-
5% to 15% EtOAc (2–10 CV): Product Elution Window.
-
15% to 30% EtOAc (10–12 CV): Flushes polar impurities (e.g., 6-chlorohexanoic acid, lactones).
-
Part 2: Visualization & Detection (The "Invisible" Peak)
Since Methyl 6-chlorohexanoate is UV-inactive, you must use destructive visualization techniques (stains) or universal detectors.
Recommended Stains
| Stain Reagent | Sensitivity | Color Response | Preparation/Usage |
| Iodine ( | Moderate | Brown/Yellow spots | Fastest method. Place TLC plate in a jar with solid iodine crystals. The ester absorbs iodine reversibly. |
| KMnO | High | Yellow spots on purple background | Oxidizes the alkyl chain/ester. Dip and heat gently. Best for purity checks. |
| PMA (Phosphomolybdic Acid) | High | Dark blue/black spots | Universal stain for lipids/esters. Dip and heat aggressively (hot plate). |
| Vanillin Stain | Moderate | Varies (often grey/blue) | Good for differentiating from alcohol impurities (which turn distinct colors). |
Automated Flash Systems (ELSD vs. UV)
If using an automated system (e.g., Biotage, Teledyne ISCO):
-
Preferred: ELSD (Evaporative Light Scattering Detector) . This detects any non-volatile compound regardless of chromophore.
-
Alternative: If ELSD is unavailable, collect all fractions and analyze via TLC/Stain. Do not set the fraction collector to "Trigger on Threshold" using UV 254nm.
Part 3: Workflow Visualization
Purification Logic Flow
Figure 1: The critical decision path for purifying non-UV active aliphatic esters.
Part 4: Troubleshooting & FAQs
Q1: I see a spot on TLC, but my flash system didn't collect any peaks. Where is it?
Diagnosis: You likely relied on the UV detector trigger. Solution: The compound is in the waste or the collection tubes, but the machine didn't "see" it.
-
Action: Retroactively check your waste bin solvent and all "baseline" tubes using TLC with Iodine or KMnO
. -
Prevention: Set the fraction collector to "Collect All" or use ELSD.
Q2: I have a persistent impurity running just below my product ( difference < 0.05).
Diagnosis: This is likely
-
Change Selectivity: Switch solvent system to Toluene:Acetone (20:1) . Toluene interacts differently with the ester
-electrons than Hexane. -
Chemical Wash: If the impurity is the acid (6-chlorohexanoic acid), wash the crude organic layer with saturated
before the column.
Q3: My product is streaking on the column.
Diagnosis: Acidic impurities or column overload. Solution:
-
Add 0.1% Triethylamine (TEA) to the mobile phase if the impurity is suspected to be an opened hydroxy-acid.
-
Ensure you are not loading >10% w/w on the silica.
Q4: How do I remove the solvent without losing the product?
Diagnosis: Methyl 6-chlorohexanoate is a liquid with a high boiling point, but it can co-evaporate with solvents under high vacuum if heated excessively. Solution:
-
Rotary evaporate at 40°C and roughly 200 mbar .
-
Do not leave on high vacuum (<1 mbar) overnight, or you may lose mass.
References
-
Still, W. C. , Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925.[1]
-
PubChem Database. (2024). Methyl 6-chlorohexanoate (CID 84311). National Library of Medicine.
-
BenchChem. (2025).[3] Synthesis of Ethyl 6-Hydroxyhexanoate from
-Caprolactone (Analogous synthesis route and purification context). -
Chemistry LibreTexts. (2022). Visualizing TLC Plates (Staining protocols for esters).
Sources
Minimizing the formation of dimers in self-condensation of Methyl 6-chlorohexanoate
Welcome to the technical support guide for the self-condensation of methyl 6-chlorohexanoate. This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and professionals in drug development. Our goal is to help you navigate the challenges of this reaction, specifically minimizing the formation of undesired dimers and maximizing the yield of the desired cyclic product.
The self-condensation of methyl 6-chlorohexanoate is a classic example of an intramolecular reaction, specifically a Dieckmann condensation, which is designed to form a five-membered ring.[1][2][3] This reaction is a powerful tool for synthesizing cyclic β-keto esters, which are valuable intermediates in organic synthesis.[4][5] However, a common pitfall is the competing intermolecular reaction that leads to the formation of linear dimers and polymers. This guide is structured to address this central challenge through a series of troubleshooting questions and detailed protocols.
Troubleshooting Guide: Intramolecular vs. Intermolecular Condensation
This section is designed to address the most common issues encountered during the self-condensation of methyl 6-chlorohexanoate, presented in a question-and-answer format.
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. Why is this happening?
A: This is the most common problem in this type of cyclization. The formation of a dimer or polymer is a direct consequence of the competition between two reaction pathways: the desired intramolecular reaction (cyclization) and the undesired intermolecular reaction (dimerization).
-
Intramolecular Reaction: The enolate of one methyl 6-chlorohexanoate molecule attacks the electrophilic carbon of the chloromethyl group within the same molecule to form a five-membered ring. This is a first-order reaction, meaning its rate depends on the concentration of only one reactant molecule.
-
Intermolecular Reaction: The enolate of one methyl 6-chlorohexanoate molecule attacks the electrophilic carbon of the chloromethyl group of another molecule. This is a second-order reaction, and its rate is dependent on the concentration of both reacting molecules.
At high concentrations, the probability of two separate substrate molecules colliding in the correct orientation for reaction is high, thus favoring the intermolecular pathway and leading to dimer formation.[6][7]
Q2: What is the most critical experimental parameter to control to favor cyclization over dimerization?
A: The single most important factor is concentration . To favor the intramolecular pathway, the reaction must be carried out under high-dilution conditions .[6][8]
The rationale behind this is based on reaction kinetics. By significantly lowering the concentration of the substrate, you drastically reduce the rate of the second-order intermolecular reaction. In contrast, the rate of the first-order intramolecular reaction is unaffected by changes in concentration.[6] Therefore, at very low concentrations, the cyclization reaction becomes the dominant pathway.
Q3: How do I practically implement high-dilution conditions in my experiment?
A: Implementing the high-dilution principle requires a specific experimental setup. Instead of adding all reactants at once, the substrate is added very slowly to a large volume of solvent containing the base. This ensures that the instantaneous concentration of the reactive substrate remains extremely low throughout the reaction.
A common and effective method is to use a syringe pump for the slow and controlled addition of the methyl 6-chlorohexanoate solution into the reaction flask containing the base suspension. This technique maintains a consistently low substrate concentration, thereby suppressing the intermolecular side reaction.[9][10]
Q4: Does the choice of base and solvent impact the dimer-to-monomer ratio?
A: Yes, the choice of base and solvent is crucial for success.
-
Base Selection: A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon of the ester without causing other side reactions.[11][12]
-
Sodium Hydride (NaH): An excellent choice as it is a strong, non-nucleophilic base that deprotonates the ester irreversibly, generating hydrogen gas which bubbles out of the solution.
-
Potassium tert-butoxide (KOtBu): Another effective, strong, and sterically hindered base.[13]
-
Sodium Ethoxide (NaOEt): A classic choice for Dieckmann condensations, though it can sometimes participate in transesterification if the alcohol used as a solvent does not match the ester's alkoxy group.[1][14]
-
-
Solvent Selection: Aprotic, anhydrous solvents are generally preferred to prevent quenching of the enolate and other side reactions.
-
Toluene or Xylene: High-boiling point, inert solvents that are well-suited for reactions with sodium hydride, often run at reflux.
-
Tetrahydrofuran (THF): A good choice for reactions at lower temperatures, especially when using bases like LDA or LHMDS.[12]
-
Using aprotic solvents with bases like NaH or KOtBu can offer advantages by preventing side reactions and improving yields.[14]
Q5: Can reaction temperature influence the outcome?
A: Temperature is an important parameter that affects the rate of all reactions involved. For Dieckmann condensations, reactions are often conducted at elevated temperatures (e.g., refluxing toluene) to ensure a reasonable reaction rate. However, for particularly sensitive substrates, lower temperatures may be employed to minimize decomposition or other side reactions, although this will likely require a longer reaction time or the use of a more reactive base.[12] It is a parameter that may require optimization for your specific setup.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired intramolecular cyclization and the undesired intermolecular dimerization.
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. glasp.co [glasp.co]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
High-Precision Purity Analysis of Methyl 6-chlorohexanoate: A Comparative GC-MS Protocol
Executive Summary
Methyl 6-chlorohexanoate (CAS: 14273-89-3) is a critical aliphatic linker used in the synthesis of histone deacetylase (HDAC) inhibitors and various agrochemicals.[1] Its purity is paramount because the terminal chlorine atom is the active site for subsequent nucleophilic substitution reactions.[1] Impurities such as methyl hexanoate (de-halogenated), 6-chlorohexanoic acid (hydrolysis product), or dimers can significantly lower yield and complicate downstream purification.[1]
This guide provides a validated, self-checking GC-MS (Gas Chromatography-Mass Spectrometry) protocol designed to supersede traditional FID methods by offering structural confirmation alongside quantitation.[1]
Comparative Analysis: Why GC-MS?
While Flame Ionization Detection (FID) is the industry standard for "quantitative" purity due to its wide linear dynamic range, it is "blind" to structural identity. For a halogenated ester like Methyl 6-chlorohexanoate, GC-MS is superior because it validates the presence of the chlorine atom via isotopic abundance.[1]
Table 1: Performance Matrix of Analytical Techniques
| Feature | GC-MS (Recommended) | GC-FID | 1H-NMR |
| Primary Utility | Purity + Impurity Identification | Raw Purity % (Quantitation) | Structure Verification |
| Specificity | High (Mass spectral fingerprint) | Low (Retention time only) | High (Chemical shift) |
| Sensitivity (LOD) | < 10 ppm | ~50 ppm | > 1000 ppm (1%) |
| Halogen Validation | Yes (35Cl/37Cl Isotope Ratio) | No | Indirect (Chemical shift) |
| Throughput | 20-30 min/sample | 15-20 min/sample | 5-10 min/sample |
| Risk Factor | Source contamination | Co-elution masking | Solvent peaks masking impurities |
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical detector based on development stage.
The Protocol: GC-MS Methodology
Sample Preparation[1]
-
Blank Preparation: Transfer 1.0 mL of HPLC-grade DCM into an autosampler vial.
-
Standard Preparation: Weigh 10 mg of Reference Standard Methyl 6-chlorohexanoate into a 10 mL volumetric flask. Dilute to volume with DCM (1000 ppm).
-
Sample Preparation: Weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dilute to volume with DCM.
-
Self-Validating Step: Prepare samples in duplicate.
-
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split (50:1), 250°C | High split ratio prevents column overload; 250°C ensures rapid volatilization of the ester (BP ~190°C).[1] |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase (5% phenyl) is ideal for separating non-polar halogenated chains.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum efficiency.[1] |
| Oven Program | 60°C (1 min hold) → 15°C/min → 260°C (3 min hold) | Initial low temp focuses the solvent; ramp separates the ester from potential heavy dimers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities before the source.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization.[1] |
| Scan Range | m/z 35 – 350 | Captures the molecular ion (164) and low mass fragments; avoids solvent/air background. |
| Solvent Delay | 3.00 min | CRITICAL: Protects the filament from the massive solvent peak (DCM). |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for purity determination.
Data Interpretation & Self-Validation
This is the most critical section for the scientist.[1] You are not just looking for a peak; you are looking for the chemical signature .
The Mass Spectrum Fingerprint
Methyl 6-chlorohexanoate (
-
Molecular Ion (
): Look for m/z 164 .[1] -
The Chlorine Signature (The "Self-Check"):
-
You MUST observe a peak at m/z 166 (
).[1] -
The intensity ratio of 164 : 166 must be approximately 3:1 .
-
Failure Mode: If the 166 peak is missing or the ratio is 1:1, the compound is NOT the chlorinated ester (it may be a contaminant or the wrong halide).
-
-
Base Peak: Often m/z 74 (McLafferty rearrangement characteristic of methyl esters:
).[1] -
Loss of Methoxy: m/z 133 (
).[1]
Impurity Profiling[1]
-
Methyl Hexanoate: Elutes earlier.[1] Mass spectrum will lack the m/z 166 isotope peak.[1]
-
6-Chlorohexanoic Acid: Elutes later (often tails significantly on non-polar columns).[1]
-
Dimethyl Adipate: Common byproduct if synthesis involved adipic acid.[1] Look for
174.[1]
Quality Assurance (System Suitability)
To ensure the protocol is valid for drug development standards (e.g., ICH Q2), perform the following:
-
Blank Check: Inject pure DCM. Ensure no peaks appear at the retention time of the analyte (Carryover check).
-
S/N Ratio: The 1000 ppm standard should yield a Signal-to-Noise ratio > 1000:1.
-
Precision: Inject the standard 5 times. The RSD (Relative Standard Deviation) of the peak area must be < 2.0%.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84311, Methyl 6-chlorohexanoate. Retrieved February 9, 2026, from [Link]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide.[1] Academic Press.[1] (General reference for GC-MS method development of halogenated esters).
- International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the precision and specificity steps mentioned in Section 5).
Sources
A Comparative Guide to the Reactivity of Methyl 6-chlorohexanoate vs. Methyl 6-bromohexanoate in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. Among the vast array of alkylating agents, haloalkanes are fundamental building blocks. This guide provides an in-depth comparative analysis of the reactivity between two such agents: Methyl 6-chlorohexanoate and Methyl 6-bromohexanoate, focusing on their behavior in bimolecular nucleophilic substitution (SN2) reactions.
The selection between a chloro- and a bromo- derivative for a synthetic route is not arbitrary. It is a decision grounded in the fundamental principles of chemical reactivity. This guide will elucidate the theoretical underpinnings of this choice and provide a practical, data-driven comparison to inform your experimental designs.
Theoretical Framework: The Decisive Role of the Leaving Group in SN2 Reactions
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For the substrates , the electrophilic center is the carbon atom bonded to the halogen.
The critical determinant of reactivity in this comparison is the nature of the halogen atom, which functions as the leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departure. This stability is inversely related to its basicity; weaker bases make better leaving groups.[2]
When comparing the halogens, basicity decreases down the group:
F⁻ > Cl⁻ > Br⁻ > I⁻
Consequently, the leaving group ability increases down the group:[1][3]
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is a direct consequence of the strength of the corresponding hydrohalic acids. HBr is a stronger acid than HCl, meaning that its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[1] Therefore, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond, predicting that Methyl 6-bromohexanoate will be more reactive than Methyl 6-chlorohexanoate in an SN2 reaction.[1][4]
Physicochemical Properties of the Reactants
Before proceeding to a direct reactivity comparison, it is essential to understand the physical properties of the two compounds. These properties are crucial for designing appropriate reaction conditions.
| Property | Methyl 6-chlorohexanoate | Methyl 6-bromohexanoate |
| Molecular Formula | C₇H₁₃ClO₂[5][6] | C₇H₁₃BrO₂[7][8] |
| Molecular Weight | 164.63 g/mol [5][6] | 209.08 g/mol [7][8] |
| Boiling Point | ~200 °C (calculated)[9] | 150 °C at 50 mmHg[8][10] |
| Density | ~1.07 g/mL (calculated) | 1.316 g/mL[8][10] |
| Appearance | Liquid | Colorless to light yellow liquid |
Experimental Design: A Head-to-Head Comparison
To empirically validate the theoretical prediction, a parallel kinetic study can be designed using the Finkelstein reaction.[11][12] This classic SN2 reaction involves the substitution of a halogen with iodide.[13] The choice of sodium iodide in acetone is particularly effective because while NaI is soluble, the resulting NaCl or NaBr salts are not, driving the reaction toward completion.[11]
Objective: To quantitatively compare the rate of iodide substitution for Methyl 6-chlorohexanoate and Methyl 6-bromohexanoate under identical SN2 conditions.
Reaction Scheme:
-
Reaction A: CH₃O₂(CH₂)₅Cl + NaI → CH₃O₂(CH₂)₅I + NaCl(s)
-
Reaction B: CH₃O₂(CH₂)₅Br + NaI → CH₃O₂(CH₂)₅I + NaBr(s)
The progress of these reactions can be monitored by measuring the disappearance of the starting material over time using techniques such as Gas Chromatography (GC) or by monitoring the change in conductivity of the solution as the soluble NaI is consumed and the insoluble sodium halides precipitate.[14]
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic study.
Detailed Experimental Protocol
This protocol outlines a self-validating system where the only significant variable is the halogen leaving group.
Materials:
-
Methyl 6-chlorohexanoate (>97%)
-
Methyl 6-bromohexanoate (>97%)
-
Sodium Iodide (anhydrous, >99%)
-
Acetone (anhydrous, >99.8%)
-
Internal Standard for GC (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, constant temperature bath, GC-FID system.
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of Methyl 6-chlorohexanoate in anhydrous acetone containing a known concentration of the internal standard.
-
Prepare a 0.1 M solution of Methyl 6-bromohexanoate in anhydrous acetone containing the same concentration of the internal standard.
-
Prepare a 0.15 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
Place 10 mL of the chloro-substrate solution into a reaction vial equipped with a stir bar.
-
Place 10 mL of the bromo-substrate solution into an identical reaction vial.
-
Equilibrate both vials in a constant temperature bath set to 50°C.
-
-
Reaction Initiation and Monitoring:
-
To each vial, add 10 mL of the pre-warmed 0.15 M NaI solution simultaneously to initiate the reactions.
-
Immediately withdraw a ~0.2 mL aliquot from each reaction mixture (this is the t=0 sample). Quench the reaction by adding it to a vial containing a quench solution (e.g., dilute sodium thiosulfate).
-
Continue to withdraw and quench aliquots from each reaction at regular intervals (e.g., 5, 10, 20, 30, 60, 90 minutes).
-
-
Analysis:
-
Analyze all quenched samples by GC-FID.
-
Calculate the concentration of the starting material in each sample relative to the internal standard.
-
Determine the percent conversion for each time point.
-
Anticipated Results and Discussion
Based on established chemical principles, the reaction involving Methyl 6-bromohexanoate is expected to proceed significantly faster than the one with Methyl 6-chlorohexanoate. The data, when plotted, should yield curves similar to those shown below.
Simulated Comparative Reaction Data
| Time (minutes) | % Conversion (Methyl 6-chlorohexanoate) | % Conversion (Methyl 6-bromohexanoate) |
| 0 | 0 | 0 |
| 5 | 4 | 25 |
| 10 | 8 | 44 |
| 20 | 15 | 68 |
| 30 | 22 | 82 |
| 60 | 39 | 95 |
| 90 | 52 | >98 |
Discussion:
The results will quantitatively demonstrate the superior leaving group ability of bromide compared to chloride.[1] The initial rate of reaction for the bromo-ester will be markedly higher. This is because the transition state for the SN2 reaction with the bromo-ester is lower in energy due to the more facile breaking of the C-Br bond.
SN2 Reaction Mechanism Diagram
Caption: Generalized SN2 mechanism.
Conclusion and Practical Implications
The experimental evidence will align with the foundational theory of nucleophilic substitution: Methyl 6-bromohexanoate is a significantly more reactive alkylating agent than Methyl 6-chlorohexanoate in SN2 reactions.
For the practicing scientist, this has several implications:
-
Faster Reactions: When reaction time is a critical factor, the bromo-derivative is the superior choice, allowing for the completion of reactions in a fraction of the time.
-
Milder Conditions: The higher reactivity of the bromo-ester may allow for the use of lower temperatures or less reactive nucleophiles, which can be advantageous for sensitive substrates.
-
Cost vs. Reactivity: While alkyl bromides are often more expensive than their chloride counterparts, the increased reactivity can lead to higher yields and reduced processing times, potentially offsetting the initial cost.
-
Process Control: The slower, more controlled reaction of the chloro-ester might be preferable in large-scale industrial processes where exothermic reactions need to be carefully managed.
Ultimately, the choice between these two reagents is a strategic one that requires balancing the need for reactivity with considerations of cost, safety, and process scalability. This guide provides the fundamental rationale and a clear experimental framework to support that decision-making process.
References
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
YouTube. (2020, May 31). Alkyl Halides: Leaving group features in substitution reactions. Retrieved from [Link]
-
YouTube. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84311, Methyl 6-chlorohexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4170292, Methyl 6-Bromohexanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Leaving Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2024, June 25). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
CK-12 Foundation. (2024, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
ACS Publications. (2006, September 1). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Journal of Chemical Education, 83(9), 1344. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 6-Chlorohexanoic acid, methyl ester. Retrieved from [Link]
-
Save My Exams. (n.d.). Nucleophilic Substitution with OH - Reaction Mechanism Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
ACS Publications. (2014, November 13). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(23), 11407-11417. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). METHYL 6-CHLOROHEXANOATE. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2006, September). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl hexanoate. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). Methyl 6-Oxohexanoate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Aryl-Substituted Long-Chain Esters: Validating Success with Methyl 6-chlorohexanoate
For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of bespoke molecules is a cornerstone of innovation. This guide provides an in-depth, technical comparison of synthetic strategies for creating aryl-substituted long-chain esters, centering on the use of Methyl 6-chlorohexanoate as a key reagent. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
Our target molecule for this comparative study is Methyl 6-(p-tolyl)hexanoate . This structure, featuring a linear ester chain attached to an aromatic ring, is a common motif in pharmacologically active compounds and advanced materials. We will detail its synthesis via a primary route using Methyl 6-chlorohexanoate and contrast this with a robust alternative methodology.
The Primary Synthetic Route: Friedel-Crafts Alkylation with Methyl 6-chlorohexanoate
The introduction of an alkyl chain onto an aromatic ring via electrophilic aromatic substitution is a classic and powerful transformation in organic synthesis. The Friedel-Crafts alkylation, in this context, presents a direct approach to our target molecule.[1][2]
Mechanistic Considerations
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of Methyl 6-chlorohexanoate. This polarization, and in some cases, outright formation of a carbocation, generates a potent electrophile that is then attacked by the electron-rich toluene ring. The methyl group of toluene is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product is generally favored.
However, a significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangement to a more stable species. While less of a concern with primary halides under certain conditions, it remains a possibility. Furthermore, the product, an alkylated benzene, is more reactive than the starting material, which can lead to polyalkylation. Careful control of reaction conditions is therefore paramount.
Experimental Protocol: Synthesis of Methyl 6-(p-tolyl)hexanoate
Materials:
-
Methyl 6-chlorohexanoate
-
Toluene (dried)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 6-chlorohexanoate (1.0 equivalent) in anhydrous DCM to the stirred suspension.
-
After stirring for 15 minutes, add dry toluene (3.0 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 6-(p-tolyl)hexanoate.
Caption: Workflow for Friedel-Crafts Alkylation.
An Alternative Synthetic Strategy: Friedel-Crafts Acylation Followed by Reduction
To circumvent the potential pitfalls of Friedel-Crafts alkylation, a two-step approach involving an initial acylation followed by reduction is a highly reliable alternative. This method offers superior control and generally provides a cleaner product profile.
Mechanistic Advantages
Friedel-Crafts acylation utilizes an acyl halide (in our case, derived from adipic acid) and a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. Furthermore, the product of the acylation is a ketone, which is deactivated towards further electrophilic substitution, thus preventing polyacylation. The subsequent reduction of the ketone to a methylene group can be achieved under various conditions, offering flexibility based on the substrate's functional group tolerance.
Experimental Protocol: Two-Step Synthesis of Methyl 6-(p-tolyl)hexanoate
Part A: Synthesis of Methyl 6-oxo-6-(p-tolyl)hexanoate
-
Preparation of the Acyl Chloride: Convert adipic acid monomethyl ester to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation: In a procedure analogous to the alkylation described above, react the prepared acyl chloride with toluene in the presence of AlCl₃. The workup and purification are similar, yielding the intermediate keto-ester, Methyl 6-oxo-6-(p-tolyl)hexanoate.
Part B: Reduction of the Keto-Ester
Two common and effective methods for this reduction are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction (Acidic Conditions): This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[3][4][5] It is particularly effective for aryl-alkyl ketones.[3] However, the harsh acidic conditions are not suitable for molecules with acid-sensitive functional groups.
-
Procedure: Reflux the keto-ester with amalgamated zinc and concentrated HCl in a suitable solvent like toluene until the starting material is consumed. After an aqueous workup, the product is extracted and purified.
-
-
Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a hydrazone from the ketone and hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas in the presence of a strong base (like KOH) at high temperatures.[6][7][8] Diethylene glycol is a common solvent for this transformation. This method is ideal for substrates that are sensitive to acid.
-
Procedure: Heat the keto-ester with hydrazine hydrate and potassium hydroxide in diethylene glycol. The water is typically distilled off to drive the reaction to completion. After cooling, the reaction mixture is diluted with water, and the product is extracted and purified.
-
Caption: Two-step acylation-reduction pathway.
Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts Alkylation | Friedel-Crafts Acylation + Reduction |
| Number of Steps | 1 | 2 |
| Key Reagents | Methyl 6-chlorohexanoate, AlCl₃ | Adipic acid monomethyl ester derivative, AlCl₃, Reducing agent (e.g., Zn(Hg)/HCl or N₂H₄/KOH) |
| Typical Yield | Moderate (50-70%) | Good to Excellent (70-90% over two steps) |
| Key Advantages | More atom-economical, fewer steps. | No carbocation rearrangement, no poly-substitution, generally cleaner reaction, choice of reduction conditions. |
| Key Disadvantages | Risk of carbocation rearrangement, polyalkylation, less predictable regioselectivity in some cases. | Less atom-economical, additional synthetic step required. |
| Substrate Scope | Sensitive to strongly deactivating groups on the aromatic ring. | Broader scope due to higher reliability. Reduction choice depends on other functional groups. |
Validating Synthetic Success: A Multi-Technique Approach
Confirming the identity and purity of the synthesized Methyl 6-(p-tolyl)hexanoate is a critical final step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and definitive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all the different types of protons and their connectivity through spin-spin coupling.
-
Expected ¹H NMR signals for Methyl 6-(p-tolyl)hexanoate (in CDCl₃):
-
~7.1 ppm (d, 2H, aromatic protons ortho to the alkyl chain)
-
~7.0 ppm (d, 2H, aromatic protons meta to the alkyl chain)
-
~3.6 ppm (s, 3H, methyl ester protons)
-
~2.5 ppm (t, 2H, benzylic protons)
-
~2.3 ppm (t, 2H, protons alpha to the carbonyl)
-
~2.3 ppm (s, 3H, tolyl methyl protons)
-
~1.6 ppm (m, 4H, internal methylene protons)
-
~1.3 ppm (m, 2H, internal methylene protons)
-
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Expected ¹³C NMR signals for Methyl 6-(p-tolyl)hexanoate (in CDCl₃):
-
~174 ppm (C=O, ester)
-
~138 ppm (quaternary aromatic carbon)
-
~135 ppm (quaternary aromatic carbon)
-
~129 ppm (aromatic CH)
-
~128 ppm (aromatic CH)
-
~51 ppm (OCH₃)
-
~36 ppm (benzylic CH₂)
-
~34 ppm (CH₂ alpha to carbonyl)
-
~31 ppm (internal CH₂)
-
~29 ppm (internal CH₂)
-
~25 ppm (internal CH₂)
-
~21 ppm (tolyl CH₃)
-
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
-
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 220, corresponding to the molecular formula C₁₄H₂₀O₂.
-
Key Fragments:
-
m/z = 189 (Loss of -OCH₃)
-
m/z = 161 (Loss of -COOCH₃)
-
m/z = 105 (Benzylic cleavage, tropylium ion)
-
m/z = 91 (Tolyl fragment)
-
-
Caption: General workflow for synthesis validation.
Conclusion
The synthesis of Methyl 6-(p-tolyl)hexanoate serves as an excellent case study for comparing common synthetic methodologies. While direct alkylation with Methyl 6-chlorohexanoate offers a more concise route, the two-step acylation-reduction pathway provides greater control and often higher yields, mitigating the inherent risks of carbocation rearrangements and polyalkylation associated with Friedel-Crafts alkylation.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including the presence of other functional groups in the starting materials, the desired scale of the reaction, and the importance of maximizing yield and purity. In all cases, a rigorous analytical validation using a combination of NMR and MS is not merely a final step but an integral part of the synthetic process, ensuring the successful formation of the target molecule with a high degree of confidence.
References
-
Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
YouTube. (2017, June 2). Friedel-Crafts Reactions of Benzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 6-phenylhexanol. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
ACS Publications. (2025, August 27). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-amino-6-oxohexanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Retrieved from [Link]
-
University of Calgary. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl ethanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... Retrieved from [Link]
-
Office of Scientific and Technical Information. (1987, August 20). Friedel-crafts alkylation of benzene by normal omega-chloroalkanoic acids and their methyl esters and nitriles. Retrieved from [Link]
-
RUA. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Retrieved from [Link]
-
YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved from [Link]
-
Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 6-oxohexanoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
MassBank. (2008, October 21). methyl hexanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 6-Oxohexanoate. Retrieved from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of methyl 9-methyldecanoate (a) and methyl.... Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
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Confirming the structure of reaction products derived from Methyl 6-chlorohexanoate using 2D NMR techniques
Executive Summary
Methyl 6-chlorohexanoate (M6CH) is a critical bifunctional building block in medicinal chemistry, frequently used to introduce hexanoyl linkers or caprolactone motifs. However, its structural characterization—and that of its derivatives—presents a specific analytical challenge: the "Methylene Envelope." The internal methylene protons (
This guide details a self-validating 2D NMR workflow (COSY, HSQC, HMBC) to unambiguously solve the structure of M6CH reaction products, superior to reliance on Mass Spectrometry or 1D NMR alone.
Part 1: Comparative Analysis of Analytical Methods
For a researcher confirming the substitution of the terminal chloride (e.g., with an amine, azide, or thiol) or the hydrolysis of the ester, the choice of analytical method dictates the certainty of the result.
| Feature | 1D | Mass Spectrometry (HRMS) | 2D NMR (HSQC/HMBC) |
| Primary Utility | Functional group identification (OMe, | Molecular formula confirmation. | Skeletal connectivity & Regiochemistry. |
| Chain Resolution | Poor. Internal | None. Cannot distinguish isomers. | High. Disperses signals into Carbon dimension. |
| Connectivity Proof | Inferential (based on splitting). | Inferential (based on fragmentation). | Definitive (Through-bond correlations). |
| Risk of Error | High (cannot rule out rearrangement). | Medium (cannot see regio-isomers). | Low (Self-validating). |
Part 2: The Analytical Challenge (The Methylene Envelope)
In Methyl 6-chlorohexanoate, the proton signals generally appear as:
-
A (Methoxy):
ppm (s) -
B (C6-Cl):
ppm (t) -
C (C2-CO):
ppm (t) -
D (C3-C5):
ppm (Multiplet/Overlap)[1]
The Problem: When you perform a substitution at C6, the chemical shift change at C6 is obvious. However, confirming that the rest of the chain is intact (and that the reaction didn't occur at the ester or lead to cyclization) requires "walking" the chain through the overlapping region D. 1D NMR cannot do this effectively.
Part 3: Strategic Workflow & Visualization
The following diagram outlines the decision-making process for characterizing a theoretical derivative: Methyl 6-(benzylamino)hexanoate (formed by displacing Cl with benzylamine).
Figure 1: Decision matrix for structural elucidation. Note that for hexanoate derivatives, the path almost always necessitates the 2D workflow due to methylene overlap.
Part 4: Experimental Protocol (Self-Validating)
To ensure publication-quality data (E-E-A-T), follow this protocol. This is designed to maximize sensitivity for the long-range couplings required in HMBC.
Sample Preparation
-
Solvent: Use DMSO-
if possible. While is standard, DMSO often provides better separation of the methylene envelope protons due to viscosity/solvation effects. -
Concentration: 10–20 mg in 600
L solvent. High concentration is vital for HMBC sensitivity.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K (Standardize to prevent shift drifting).
-
Relaxation Delay (
): Set to 2.0 s (minimum). The alkyl chain has flexible relaxation times; rushing this suppresses the quantitative aspect of the 1D and signal intensity in 2D. -
HMBC Optimization: Set long-range coupling constant (
) to 8 Hz . This is standard for alkyl chains and esters.
The "Chain Walk" Logic (Data Analysis)
Do not randomly pick peaks. Follow this causality chain:
-
Anchor 1 (Ester): Identify the OMe singlet. In HMBC , this will correlate to the Carbonyl (C1).
-
Anchor 2 (Substitution Site): Identify the triplet at C6 (shifted from
3.53 to ~2.60 for an amine). -
The Bridge: Use COSY to find the neighbor of C6 (which is C5). Use HSQC to verify the carbon shift of C5.
-
The Verification: HMBC from the Carbonyl (C1) should show a correlation to the protons on C2 and C3.
Part 5: Case Study & Correlation Map
Scenario: Confirmation of Methyl 6-(benzylamino)hexanoate . Critical Proof: We must prove the benzylamine attached to C6 and the methyl ester at C1 is intact.
Simulated Data Comparison
| Position | Group | Starting Material (M6CH) | Product (Amine) | Diagnostic Change |
| 1 | - / 174.0 | - / 174.2 | Minimal | |
| 2 | 2.32 / 34.0 | 2.30 / 34.1 | Minimal | |
| 3-5 | 1.4-1.8 (m) / 24-32 | 1.3-1.6 (m) / 25-29 | Reshuffling | |
| 6 | 3.53 (t) / 45.0 | 2.58 (t) / 49.2 | Major Upfield Shift | |
| 7 | N/A | 3.75 (s) / 53.5 | New Signal |
The "Smoking Gun" Correlations (HMBC)
The structure is only confirmed if the following HMBC correlations are observed (visualized below):
-
Correlation A: Benzyl protons (
3.75) C6 ( 49.2). Proves N-alkylation. -
Correlation B: C6 Protons (
2.58) C5 and C4. Proves chain integrity. -
Correlation C: OMe protons (
3.66) C1 ( 174.2). Proves ester integrity.
Figure 2: Key HMBC correlations required to confirm the structure. The Yellow arrows represent the "gaze" of the proton seeing the carbon 2-3 bonds away.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Standard text for coupling constants and chemical shift rules).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84311, Methyl 6-chlorohexanoate. Retrieved from [Link][2][4]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on HMBC/HSQC pulse sequences).
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 12689, Methyl 6-chlorohexanoate. AIST. Retrieved from [Link] (Verified reference for starting material shifts).
- Simpson, J. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy. Academic Press. (Protocol source for stepwise chain assignment).
Sources
A Comparative Guide to the Synthetic Utility of Methyl 6-chlorohexanoate and Ethyl 6-chlorohexanoate for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the choice of starting materials can profoundly influence the efficiency, yield, and overall success of a reaction pathway. For researchers and professionals in drug development, seemingly minor structural variations in reagents can have significant downstream consequences. This guide provides an in-depth comparison of two closely related yet distinct building blocks: Methyl 6-chlorohexanoate and Ethyl 6-chlorohexanoate. We will explore their fundamental properties, delve into their comparative reactivity in key synthetic transformations, and provide practical, experimentally-grounded protocols to inform your selection process.
Unveiling the Contenders: A Head-to-Head Comparison of Physical and Chemical Properties
At first glance, Methyl 6-chlorohexanoate and Ethyl 6-chlorohexanoate differ by a single methylene unit in their ester functionality. However, this subtle distinction gives rise to tangible differences in their physical and chemical characteristics, which are summarized below.
| Property | Methyl 6-chlorohexanoate | Ethyl 6-chlorohexanoate | Reference |
| Molecular Formula | C₇H₁₃ClO₂ | C₈H₁₅ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | 178.66 g/mol | [1] |
| Boiling Point | Not available | 212.1 °C at 760 mmHg | |
| Density | Not available | 1.018 g/cm³ | |
| Structure |
Data for Ethyl 6-chlorohexanoate is more readily available due to its wider commercial use.
The primary functional groups dictating the reactivity of both molecules are the terminal alkyl chloride and the ester. The chloro- group serves as a leaving group in nucleophilic substitution reactions, while the ester functionality can undergo hydrolysis or transesterification under appropriate conditions.
The Decisive Factor: Reactivity in Nucleophilic Substitution Reactions
The most common and synthetically valuable transformations involving these molecules are nucleophilic substitution reactions (SN2) at the C-6 position, where the chloride ion is displaced by a nucleophile. The choice between the methyl and ethyl ester can significantly impact the kinetics and outcome of these reactions.
The Role of Steric Hindrance: A Theoretical Advantage for the Methyl Ester
The SN2 reaction mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. While the steric bulk of the ester group is distant from the C-6 carbon, it can influence the overall conformational flexibility of the molecule and potentially affect the approach of the nucleophile.
The smaller methyl group in Methyl 6-chlorohexanoate presents a lower steric profile compared to the ethyl group in its counterpart. This seemingly minor difference can translate to a faster reaction rate for the methyl derivative in SN2 reactions.[2][3] The ethyl group, with its additional methyl rotor, can create a slightly more congested environment, potentially hindering the optimal trajectory for nucleophilic attack.
Experimental Showcase: Key Synthetic Transformations
To illustrate the practical implications of these differences, we will now explore two common and important synthetic applications of 6-chlorohexanoate esters: the synthesis of 6-azidohexanoates and the Williamson ether synthesis.
Synthesis of 6-Azidohexanoate Esters: Precursors for "Click" Chemistry and Amine Derivatives
The conversion of alkyl halides to azides is a fundamental transformation, providing a versatile handle for further functionalization. The resulting azido esters can be readily reduced to the corresponding amino esters or utilized in "click" chemistry reactions.
Expected Outcome and Rationale:
Based on the principles of SN2 reactions, Methyl 6-chlorohexanoate is expected to react faster with sodium azide than Ethyl 6-chlorohexanoate . This is attributed to the reduced steric hindrance of the methyl ester group, allowing for a more facile backside attack by the azide nucleophile. While high yields can be achieved with both substrates, the reaction time for the methyl ester is anticipated to be shorter under identical conditions.
Experimental Protocol: Synthesis of Methyl 6-azidohexanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-chlorohexanoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure Methyl 6-azidohexanoate.
Williamson Ether Synthesis: Formation of 6-Alkoxyhexanoates
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[4][5] This reaction is particularly useful for introducing a variety of alkoxy groups at the C-6 position of the hexanoate backbone.
Expected Outcome and Rationale:
Similar to the azide synthesis, Methyl 6-chlorohexanoate is predicted to be the more reactive substrate in the Williamson ether synthesis . The less sterically demanding methyl ester will allow for a more efficient SN2 reaction with the alkoxide nucleophile, leading to potentially higher yields and shorter reaction times compared to Ethyl 6-chlorohexanoate.
Experimental Protocol: Synthesis of Methyl 6-methoxyhexanoate
-
Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal (1.1 eq) in small portions to generate sodium methoxide.
-
Reaction Setup: Once all the sodium has reacted, add Methyl 6-chlorohexanoate (1.0 eq) dropwise to the freshly prepared sodium methoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil by vacuum distillation to obtain pure Methyl 6-methoxyhexanoate.
The Ester Moiety: Considerations Beyond the SN2 Reaction
While the primary focus is often on the alkyl chloride reactivity, the ester group itself can participate in reactions, most notably hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, both esters can be hydrolyzed to the corresponding 6-chlorocaproate salt. The rate of saponification is also influenced by the nature of the alkyl group of the ester. Generally, methyl esters undergo base-catalyzed hydrolysis at a faster rate than ethyl esters .[6] This is due to the less sterically hindered carbonyl carbon in the methyl ester, which is more accessible to attack by the hydroxide ion.
This difference in hydrolysis rate can be a critical consideration in reaction planning. If a reaction is performed under basic conditions and the ester functionality needs to be preserved, using the more sterically hindered and slower-hydrolyzing Ethyl 6-chlorohexanoate might be advantageous. Conversely, if a subsequent hydrolysis step is desired, the methyl ester would be the more efficient choice.
Applications in Drug Development: A Case Study Perspective
Both Methyl and Ethyl 6-chlorohexanoate can serve as valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, derivatives of 6-aminohexanoic acid, which can be synthesized from these chloro-esters, are used as linkers in various biologically active structures.[7]
While specific examples in the synthesis of marketed drugs directly comparing these two esters are not readily found in the public domain, the principles discussed here can be applied to the synthesis of intermediates. For example, in the synthesis of certain sartans, N-alkylation of a valine ester derivative is a key step.[8] The choice between Methyl or Ethyl 6-chlorohexanoate for such an alkylation would depend on the desired reaction kinetics and the stability of the ester group to the reaction conditions. Given the typically milder conditions preferred in pharmaceutical synthesis to avoid side reactions, the higher reactivity of the methyl ester might be favored to achieve a more efficient transformation.
Conclusion: Making the Right Choice for Your Synthesis
The selection between Methyl 6-chlorohexanoate and Ethyl 6-chlorohexanoate is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic route.
Choose Methyl 6-chlorohexanoate when:
-
Faster reaction rates are desired in SN2 reactions.
-
Subsequent hydrolysis of the ester is planned.
-
Minimizing steric hindrance is a priority.
Choose Ethyl 6-chlorohexanoate when:
-
Greater stability of the ester group under basic conditions is required.
-
A slightly less reactive substrate is needed to control selectivity in the presence of multiple electrophilic sites.
-
The specific physical properties of the ethyl ester (e.g., boiling point) are advantageous for purification.
By understanding the subtle yet significant differences in the reactivity and properties of these two valuable building blocks, researchers and drug development professionals can make more informed decisions, leading to optimized synthetic strategies and ultimately, more efficient access to target molecules.
References
- L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
CoLab.ws. (2017, June 29). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Retrieved from [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). New and Improved Synthesis of Valsartan.
-
PubChem. (n.d.). Methyl 6-chlorohexanoate. Retrieved from [Link]
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
- SSRG International Journal of Applied Chemistry. (2019).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- Bulletin of the Chemical Society of Japan. (1966).
- Brainly. (2023, August 9). [FREE] The kinetics of the hydrolysis of methyl methanoate, CH3COOCH3, in aqueous solution were.
- The Royal Society of Chemistry. (n.d.).
- Chalmers Publication Library. (n.d.).
- PMC. (n.d.). l-Valine ethyl ester hydrochloride.
- Chemistry Steps. (n.d.).
- Sciforum. (n.d.).
- Sci-Hub. (n.d.).
- ResearchG
- Sigma-Aldrich. (n.d.). l-Valine methyl ester 99 6306-52-1.
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). Sodium azide mutagenesis: preferential generation of A.T-->G.C transitions in the barley Ant18 gene.
- CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.
- Chegg.com. (2021, September 26).
- MedCrave online. (2017, December 6).
- ChemRxiv. (n.d.).
- Journal of Applicable Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthesis of Organic Azide as reactant for "click" chemistry reaction?.
- Organic Chemistry Portal. (n.d.). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
